Thalidomide-NH-amido-PEG2-C2-NH2
Beschreibung
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Eigenschaften
Molekularformel |
C21H27N5O7 |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C21H27N5O7/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29) |
InChI-Schlüssel |
DURKWWBBZPNCLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Thalidomide-NH-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Thalidomide-NH-amido-PEG2-C2-NH2, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a synthetic E3 ligase ligand-linker conjugate, it incorporates the thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a target protein ligand. This document collates available data on its physicochemical properties, provides insights into its role in cellular signaling, and outlines generalized experimental protocols relevant to its application.
Introduction
This compound is a key building block in the rapidly advancing field of targeted protein degradation. Its heterobifunctional nature allows for the specific hijacking of the ubiquitin-proteasome system to induce the degradation of a protein of interest. The thalidomide component serves as a high-affinity ligand for the CRBN E3 ubiquitin ligase, while the PEG2-C2-NH2 linker provides a flexible spacer with a reactive handle for covalent attachment to a warhead that targets a specific protein. The precise chemical characteristics of this molecule are critical for the successful design and optimization of potent and selective PROTAC degraders.
Physicochemical Properties
The chemical properties of this compound, particularly its hydrochloride salt form, are summarized below. The data has been compiled from various chemical supplier datasheets.
| Property | Value | Source |
| Chemical Name | N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide; hydrochloride | N/A |
| Synonyms | Thalidomide-PEG2-C2-NH2 hydrochloride | N/A |
| Molecular Formula | C₂₁H₂₈ClN₅O₇ | N/A |
| Molecular Weight | 497.93 g/mol | N/A |
| Appearance | Solid Powder | N/A |
| Purity | ≥98% | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Dry, dark at -20°C for 1 year (solid) | N/A |
| Stock Solution Storage | 0 - 4°C for 1 month | N/A |
Role in Cellular Signaling: The PROTAC Mechanism
This compound functions as the E3 ligase-recruiting component of a PROTAC. The signaling pathway it initiates is central to the targeted protein degradation process.
Synthesis of Thalidomide-NH-amido-PEG2-C2-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis of Thalidomide-NH-amido-PEG2-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The thalidomide (B1683933) moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the terminal amine group on the polyethylene (B3416737) glycol (PEG) linker allows for conjugation to a ligand for a protein of interest. This guide details the synthetic route, experimental protocols, and quantitative data for the preparation of this important intermediate.
Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the preparation of a functionalized thalidomide derivative, 4-aminothalidomide. This intermediate is then coupled with a Boc-protected PEG linker, Boc-NH-PEG2-CH2-COOH, via an amide bond formation. The final step involves the deprotection of the Boc group to yield the target primary amine.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar compounds, as detailed in the scientific literature.[1][2]
Step 1: Synthesis of 4-Aminothalidomide
A common precursor for the synthesis is 4-aminothalidomide. While various methods exist for its preparation, a typical route involves the cyclization of N-phthaloyl-L-glutamine. For the purpose of this guide, we will assume the availability of 4-aminothalidomide as a starting material.
Step 2: Amide Coupling of 4-Aminothalidomide with Boc-NH-PEG2-CH2-COOH
This step forms the core of the linker attachment to the thalidomide moiety.
Materials:
-
4-Aminothalidomide
-
Boc-NH-PEG2-CH2-COOH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Boc-NH-PEG2-CH2-COOH (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-aminothalidomide (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-protected this compound.
Step 3: Boc Deprotection to Yield this compound
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product, this compound, is often obtained as a TFA salt and can be used directly for subsequent conjugation reactions. If the free amine is required, a neutralization step with a suitable base (e.g., saturated aqueous sodium bicarbonate) can be performed during an aqueous workup.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Materials | Key Reagents | Solvent | Temperature | Time |
| 1 | N-phthaloyl-L-glutamine | Varies | Varies | Varies | Varies |
| 2 | 4-Aminothalidomide, Boc-NH-PEG2-CH2-COOH | HATU, DIPEA | DMF | Room Temp. | 4-6 h |
| 3 | Boc-protected Thalidomide-linker | TFA | DCM | Room Temp. | 1-2 h |
Table 2: Expected Yields and Purity
| Step | Product | Typical Yield (%) | Purity (%) |
| 1 | 4-Aminothalidomide | >80% | >95% |
| 2 | Boc-protected Thalidomide-linker | 60-80% | >95% |
| 3 | This compound | >90% | >95% |
Note: Yields and purity are estimates based on similar reactions reported in the literature and may vary depending on specific experimental conditions and purification techniques.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: General mechanism of action for a PROTAC utilizing the synthesized linker.
References
The Core Mechanism of Thalidomide-NH-amido-PEG2-C2-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Thalidomide-NH-amido-PEG2-C2-NH2" is a key chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a specialized linker and E3 ligase-recruiting moiety for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the cell's own protein disposal machinery. This technical guide provides an in-depth exploration of the mechanism of action of PROTACs constructed using this thalidomide-based linker, complete with quantitative data from representative studies, detailed experimental protocols, and visualizations of the core biological pathways and workflows.
The "this compound" component provides the crucial link to the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The polyethylene (B3416737) glycol (PEG2) and ethylamine (B1201723) (-C2-NH2) components of the linker play a critical role in defining the spatial relationship between the target protein and the E3 ligase, which is a key determinant of the efficiency of protein degradation.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The primary mechanism of action for a PROTAC incorporating "this compound" is the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule itself, and the CRBN E3 ubiquitin ligase. This induced proximity triggers a cascade of events leading to the selective degradation of the POI.
-
Binding to the Target Protein and CRBN: The PROTAC molecule, through its two distinct "warhead" and "E3 ligase ligand" ends, simultaneously binds to the POI and the CRBN protein. The thalidomide (B1683933) moiety of the linker specifically engages with the CRBN substrate receptor.
-
Ternary Complex Formation: The linker, in this case, a PEG2-C2 chain, bridges the POI and CRBN, leading to the formation of a stable ternary complex. The length and composition of this linker are critical for optimal complex formation and subsequent degradation efficiency.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the POI. This allows for the efficient transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having catalyzed this process, is then released and can engage with another target protein molecule, thus acting catalytically.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
Table 1: Representative Degradation Potency of a BTK-Targeting PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative BTK PROTAC | BTK | Diffuse Large B-cell Lymphoma | <10 | >90 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Representative Degradation Potency of a BRD4-Targeting PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative BRD4 PROTAC | BRD4 | Human Monocyte Lymphoma | ~25 | ~95 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PROTACs.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of a specific target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Caption: Western blot experimental workflow.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This protocol describes a method to measure the engagement of the PROTAC with CRBN in living cells.
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN
-
Opti-MEM I Reduced Serum Medium
-
BODIPY™-lenalidomide tracer
-
PROTAC compound
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
Procedure:
-
Cell Plating: Seed the NanoLuc®-CRBN expressing HEK293T cells in the 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound. Add the compounds and the BODIPY™-lenalidomide tracer to the cells. Incubate for 2 hours at 37°C.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.
-
Signal Detection: Read the plate on a luminometer capable of measuring bioluminescence resonance energy transfer (BRET), typically by measuring emissions at two wavelengths (e.g., 450 nm for NanoLuc® and 520 nm for BODIPY™).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal, which can be used to determine the binding affinity (IC50) of the PROTAC for CRBN in a cellular context.
Conclusion
"this compound" is a valuable chemical tool for the construction of PROTACs that leverage the CRBN E3 ubiquitin ligase for targeted protein degradation. The mechanism of action, centered on the formation of a productive ternary complex, offers a powerful strategy to eliminate disease-causing proteins. While quantitative data for PROTACs using this specific linker are still emerging in the public literature, the established principles of PROTAC design and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The continued exploration of linkerology, including variations in PEG and alkyl chain lengths, will undoubtedly lead to the development of next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential.
The Pivotal Role of the PEG2 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth analysis of the role of a specific linker component, the PEG2 moiety in "Thalidomide-NH-amido-PEG2-C2-NH2," a commonly utilized building block in PROTAC synthesis.
"this compound" is a pre-synthesized E3 ligase ligand-linker conjugate.[1] It incorporates the thalidomide-based Cereblon (CRBN) ligand and a flexible linker composed of a two-unit polyethylene (B3416737) glycol (PEG) chain flanked by amino and amido functionalities.[1] This guide will dissect the multifaceted contributions of the PEG2 linker to the overall performance of PROTACs, supported by experimental data and detailed protocols.
The Multifaceted Role of the PEG2 Linker
The polyethylene glycol (PEG) linker is a cornerstone in PROTAC design due to its unique combination of properties that significantly influence a PROTAC's biological activity. The inclusion of a short, two-unit PEG chain (PEG2) in the "this compound" structure imparts several key advantages.
Solubility and Physicochemical Properties
A major challenge in PROTAC development is their often-large size and hydrophobic nature, which can lead to poor solubility and limited cell permeability. PEG linkers are known to enhance the aqueous solubility of PROTAC molecules.[2][3] The ether oxygens in the PEG backbone can form hydrogen bonds with water, improving the overall hydrophilicity of the PROTAC and making it more compatible with physiological environments.[3] This enhanced solubility is crucial for reliable in vitro assays and can positively impact bioavailability for in vivo applications.
Ternary Complex Formation and Stability
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase. The length, flexibility, and chemical composition of the linker are critical determinants of the geometry and stability of this complex.[4] The PEG2 linker in "this compound" provides a balance of flexibility and defined length. This flexibility allows the PROTAC to adopt a conformation that facilitates the optimal orientation of the POI and CRBN, which is essential for efficient ubiquitination. While excessively long and flexible linkers can sometimes lead to non-productive binding modes, a short PEG linker like PEG2 can provide the necessary conformational freedom without a significant entropic penalty.
Cell Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. It has been proposed that flexible linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating membrane passage.
Quantitative Analysis of PROTACs with PEG Linkers
| PROTAC Component | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Thalidomide-PEG-based | SHP2 | - | 6.02 nM | - | |
| Thalidomide-PEG-based | MDM2 | A549, Huh7, HepG2 | 0.23 ~ 0.39 µM (IC50) | >75% degradation | [1] |
Note: The data in this table is from studies on thalidomide-based PROTACs with PEG linkers of varying lengths and is intended to be illustrative of the potency that can be achieved with this class of molecules.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of PROTACs.
Synthesis of a PROTAC using "this compound"
This protocol describes the general steps for conjugating the "this compound" linker to a POI-binding ligand that has a suitable reactive group, such as a carboxylic acid.
Materials:
-
This compound hydrochloride
-
POI-binding ligand with a terminal carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI-binding ligand in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Add PyBOP as a coupling agent and stir for 10 minutes at room temperature.
-
Add "this compound" hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product using MS and NMR to confirm its identity and purity.
Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, denature the proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Biophysical Assays for Ternary Complex Formation
Surface Plasmon Resonance (SPR) is a powerful technique to study the formation and stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified POI and E3 ligase (CRBN)
-
PROTAC of interest
-
Running buffer
Procedure (Immobilization of POI):
-
Activate the sensor chip surface.
-
Immobilize the POI onto the sensor chip.
-
Deactivate any remaining active groups on the surface.
Procedure (Binding Analysis):
-
Inject a series of concentrations of the PROTAC over the immobilized POI surface to measure the binary interaction.
-
To measure ternary complex formation, inject a mixture of a fixed concentration of CRBN and varying concentrations of the PROTAC over the immobilized POI.
-
Regenerate the sensor chip surface between each injection cycle.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for both the binary and ternary interactions. An enhancement of binding in the presence of all three components indicates cooperative ternary complex formation.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluationdot
References
- 1. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluoroprobe.com [fluoroprobe.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of "Thalidomide-NH-amido-PEG2-C2-NH2"
An in-depth analysis of the physicochemical properties of "Thalidomide-NH-amido-PEG2-C2-NH2" is crucial for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a versatile intermediate, combining the E3 ligase-binding moiety (thalidomide) with a flexible polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This terminal amine group is a key functional handle, allowing for straightforward conjugation to a ligand that targets a specific protein for degradation.
Understanding the properties outlined in this guide is essential for optimizing reaction conditions, formulation, and the overall design of effective PROTAC molecules.
Physicochemical Properties
The molecule "this compound" is structurally defined as a thalidomide (B1683933) derivative connected to a PEGylated linker with a terminal amine. Based on its constituent parts, a representative chemical structure is used for the calculation of its core physicochemical properties. These properties are fundamental for its handling, reactivity, and biological behavior.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₄O₆ |
| Molecular Weight | 420.42 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (predicted based on similar structures) |
| cLogP | -0.85 (predicted) |
| Topological Polar Surface Area (TPSA) | 149 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Storage Conditions | Store at -20°C for long-term stability. Protect from moisture. |
Experimental Protocols
Accurate experimental determination of physicochemical properties is vital for drug development. Below are standard protocols for key parameters.
Protocol for Determining Aqueous Solubility
This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Determining LogP (Octanol-Water Partition Coefficient)
The shake-flask method is the gold standard for determining the lipophilicity of a compound.
Caption: Shake-Flask Method for LogP Determination.
Application in PROTAC Synthesis and Mechanism
"this compound" is an intermediate used to synthesize PROTACs. The terminal amine is reacted with a warhead (a ligand for a target protein) that has a compatible functional group, such as an activated carboxylic acid, to form a stable amide bond, yielding the final PROTAC molecule.
Caption: General Synthetic Scheme for PROTAC Formation.
Once formed, the resulting PROTAC leverages the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), while the warhead binds to the target protein. This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.
Caption: PROTAC Mechanism of Action Leading to Protein Degradation.
Stability and Storage of Thalidomide-NH-amido-PEG2-C2-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the PROTAC (Proteolysis Targeting Chimera) linker building block, "Thalidomide-NH-amido-PEG2-C2-NH2." Due to the limited availability of public stability data for this specific molecule, this guide synthesizes information on the stability of its core components: the thalidomide (B1683933) moiety, the polyethylene (B3416737) glycol (PEG) linker, and the amide bonds. The experimental protocols provided are based on established methodologies for assessing the stability of related compounds, such as PROTACs and other small molecules.
Chemical Structure and Properties
This compound is a heterobifunctional molecule used in the synthesis of PROTACs. It comprises a thalidomide derivative that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEG linker to a primary amine, which allows for conjugation to a target protein ligand.
Structure:
Summary of Stability and Storage Conditions
Proper handling and storage are crucial to maintain the integrity and functionality of this compound. The following tables summarize the recommended storage conditions and potential instabilities based on the chemical nature of its constituent parts.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid | -20°C | ≥ 1 year | Dry, protected from light[1] |
| Stock Solution (DMSO) | -20°C | ≤ 1 month | Sealed, protected from light, avoid freeze-thaw cycles[1][2] |
| Stock Solution (DMSO) | 0 - 4°C | ≤ 1 month | For short-term use[1] |
Table 2: Summary of Potential Chemical Instabilities
| Moiety | Potential Degradation Pathway | Conditions Favoring Degradation |
| Thalidomide | Hydrolysis of imide and amide bonds | Acidic or alkaline pH[3][4] |
| PEG Linker | Oxidation | Presence of oxidizing agents, exposure to light and air |
| Amide Bonds | Hydrolysis | Strong acidic or basic conditions, elevated temperatures[5][6][7] |
| Primary Amine | Reaction with aldehydes/ketones | Presence of reactive carbonyls |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolytic, involving the thalidomide moiety and the amide linkers.
Diagram 1: Potential Hydrolytic Degradation of the Thalidomide Moiety
Caption: Potential hydrolytic degradation of the thalidomide moiety.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[8][9].
Objective: To evaluate the stability of the molecule under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-performance liquid chromatography (HPLC) system with UV or MS detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Diagram 2: Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of the compound to metabolism by liver enzymes.
Objective: To assess the metabolic stability in the presence of human liver microsomes[10].
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare a stock solution of the test compound.
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining compound against time to determine the half-life.
Signaling Pathway Context: Cereblon E3 Ubiquitin Ligase Pathway
The thalidomide moiety of the molecule functions by binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. In the context of a PROTAC, this binding event brings a target protein into proximity for ubiquitination and subsequent degradation by the proteasome.
Diagram 3: Cereblon E3 Ligase Pathway in PROTAC Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation via Cereblon.
Conclusion
While specific, quantitative stability data for "this compound" is not extensively available in public literature, an understanding of the stability of its constituent chemical moieties provides a strong basis for recommended handling and storage. The primary concerns are hydrolysis of the thalidomide and amide components, particularly under non-neutral pH conditions, and potential oxidation of the PEG linker. For long-term storage, maintaining the compound in a solid, dry state at -20°C and protected from light is crucial. For experimental use, fresh solutions should be prepared, and prolonged storage of solutions, even at low temperatures, should be avoided. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific applications and analytical capabilities.
References
- 1. pharmtech.com [pharmtech.com]
- 2. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The kinetics of hydrolysis of the amide group in proteins and peptides. Part 2. Acid hydrolysis of glycyl- and L-leucyl-L-asparagine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 7. uregina.ca [uregina.ca]
- 8. ijrpp.com [ijrpp.com]
- 9. biotech-asia.org [biotech-asia.org]
- 10. benchchem.com [benchchem.com]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Thalidomide-NH-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the strategic selection of building blocks for constructing potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. Among these, E3 ligase ligands and their associated linkers play a pivotal role in dictating the efficacy and pharmacological properties of the final degrader molecule. This technical guide provides an in-depth exploration of "Thalidomide-NH-amido-PEG2-C2-NH2," a key building block for engaging the Cereblon (CRBN) E3 ubiquitin ligase.
This bifunctional molecule incorporates the well-characterized thalidomide (B1683933) moiety for CRBN recruitment, connected to a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive primary amine. This amine functionality serves as a versatile conjugation point for attaching a "warhead"—a ligand designed to bind to a specific protein of interest (POI)—thereby completing the heterobifunctional PROTAC structure. The inherent modularity of this building block allows for its application in the development of degraders for a wide array of protein targets implicated in various diseases.
Core Concepts of PROTACs Utilizing Thalidomide-Based Building Blocks
PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
By simultaneously binding to both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The "this compound" building block provides the E3 ligase-binding component and the linker initiation point for the synthesis of CRBN-recruiting PROTACs.
Case Study: dBRD9, a PROTAC Targeting BRD9
A prominent example of a PROTAC synthesized using a derivative of the title building block is dBRD9 , a selective degrader of Bromodomain-containing protein 9 (BRD9). BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex and has emerged as a therapeutic target in certain cancers. The synthesis of dBRD9 utilizes a Boc-protected version of the linker, "Thalidomide-NH-amido-PEG2-C2-NH-Boc," which, upon deprotection, yields the reactive amine for conjugation to the BRD9-binding ligand.
Quantitative Data for dBRD9
The following table summarizes key quantitative data for the dBRD9 PROTAC, demonstrating its potency and activity in cellular models.
| Parameter | Value | Cell Line | Reference |
| IC50 (Growth Inhibition) | 56.6 nM | MOLM-13 (Acute Myeloid Leukemia) | [1] |
| DC50 (Degradation Concentration) | ~10-100 nM | OPM2, H929 (Multiple Myeloma) | [2] |
| Selectivity | Selective for BRD9 over BRD4 and BRD7 | MOLM-13 | [1] |
Signaling Pathways and Biological Impact of BRD9 Degradation
The degradation of BRD9 by PROTACs such as dBRD9 has been shown to have significant downstream effects on cellular signaling and function.
Depletion of BRD9 via PROTACs has been shown to disrupt ribosome biogenesis, a critical process for cell growth and proliferation.[2] This is often associated with the downregulation of key oncogenic transcription factors, such as MYC.[2] The culmination of these effects leads to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of targeting BRD9 for degradation.
Experimental Protocols
Synthesis of a PROTAC using this compound
The following is a representative protocol for the amide coupling of "this compound" to a carboxylic acid-functionalized warhead.
Materials:
-
This compound
-
Carboxylic acid-functionalized warhead
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution.
-
Add PyBOP (1.2 equivalents) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.
In Vitro Ubiquitination Assay
This assay confirms the PROTAC's ability to induce ubiquitination of the target protein.
Materials:
-
Purified recombinant target protein
-
Purified E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ligase (CRBN complex)
-
Ubiquitin
-
ATP
-
PROTAC compound and DMSO
-
Ubiquitination reaction buffer
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Antibody against the target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the purified target protein in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations or DMSO as a control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Conclusion
"this compound" represents a versatile and powerful building block in the design and synthesis of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. Its straightforward chemical handle allows for efficient conjugation to a wide range of warheads, enabling the development of degraders for numerous protein targets. The case study of dBRD9 illustrates the potential of PROTACs constructed from this linker scaffold to achieve potent and selective degradation, leading to significant downstream biological effects with therapeutic implications. The experimental protocols provided herein offer a foundation for researchers to utilize this valuable tool in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized building blocks like "this compound" will be instrumental in unlocking the full potential of this transformative therapeutic modality.
References
An In-depth Technical Guide to the Rationale for Using Thalidomide in PROTAC Linkers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive exploration of the rationale behind the widespread use of thalidomide (B1683933) and its analogs as E3 ligase-recruiting moieties in Proteolysis Targeting Chimeras (PROTACs). We delve into the historical context of thalidomide, its mechanism of action through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, and the favorable drug-like properties that have established it as a cornerstone of PROTAC technology. This document includes a summary of quantitative data for key thalidomide-based PROTACs, detailed experimental protocols for their evaluation, and diagrams of core signaling pathways and workflows to support researchers in the field of targeted protein degradation.
Introduction: The Rise of PROTACs and the Role of E3 Ligase Recruitment
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][6][7][8]
The choice of the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy and properties. While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully exploited for PROTACs.[9] Among these, Cereblon (CRBN) has become one of the most frequently recruited E3 ligases, largely due to the discovery of thalidomide and its analogs as potent CRBN ligands.[6][10][11][12]
The Serendipitous Discovery: Thalidomide's Journey to a PROTAC Mainstay
The story of thalidomide is one of redemption in medicinal chemistry. Initially marketed in the 1950s as a sedative, its use by pregnant women led to devastating teratogenic effects, causing its withdrawal from the market.[5][13] Decades later, it was repurposed for the treatment of leprosy and multiple myeloma.[5][13] The pivotal breakthrough in understanding its mechanism of action came in 2010 with the identification of Cereblon (CRBN) as its direct cellular target.[5][13][14]
CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][13][15] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[5][13][15] This discovery not only unraveled the mystery behind thalidomide's therapeutic and teratogenic effects but also provided a powerful and validated tool for the rational design of PROTACs.[5][10][11]
The Core Signaling Pathway: Hijacking the CRL4^CRBN^ Complex
The mechanism of action of thalidomide-based PROTACs is centered on the co-opting of the CRL4^CRBN^ E3 ubiquitin ligase complex. The process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. This brings the POI into close proximity with the E3 ligase machinery.[4][7]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a degradation signal.[4]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins into small peptides.[4]
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 3.4. Western Blot and Protein Degradation Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thalidomide-NH-amido-PEG2-C2-NH2 in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Thalidomide-NH-amido-PEG2-C2-NH2" is a functionalized E3 ligase ligand designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This chemical entity incorporates a thalidomide (B1683933) derivative, which serves as a potent binder to the Cereblon (CRBN) E3 ubiquitin ligase. The molecule is further equipped with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2), providing a versatile conjugation point for a ligand that targets a specific protein of interest (POI).
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of target proteins. By simultaneously binding to a target protein and an E3 ligase, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach offers a powerful alternative to traditional small-molecule inhibitors, enabling the targeting of proteins previously considered "undruggable."
These application notes provide detailed protocols for utilizing PROTACs synthesized from "this compound" in a suite of cell-based assays to characterize their degradation efficacy, mechanism of action, and cellular effects.
Data Presentation: Representative Degradation Activity of CRBN-Recruiting PROTACs
While specific degradation data for a PROTAC utilizing the precise "this compound" linker is not publicly available, the following table summarizes the performance of representative CRBN-recruiting PROTACs with similar structural motifs. This data serves as a benchmark for expected potency.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 1 | BCR-ABL | Pomalidomide | PEG/Alkyl | K562 | 4.4 | >90 | [1] |
| PROTAC 2 | SHP2 | Thalidomide | PEG/Alkyl | HeLa | 6.02 | >90 | [2] |
| PROTAC 3 | CDK6 | Pomalidomide | PEG/Alkyl | Jurkat | ~1.0 | >90 | [1] |
| PROTAC 4 | METTL3 | Lenalidomide | Alkyl | MV4-11 | 440 | ~80 | [3] |
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Mandatory Visualizations
Experimental Protocols
Protocol for Western Blot Analysis of Protein Degradation
This protocol is a cornerstone for quantifying the degradation of the target protein.[4]
Materials:
-
Selected cancer cell line (e.g., HeLa, K562, MV4-11)
-
PROTAC synthesized with "this compound"
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours) to determine the dose-response. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washes.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol for In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[5]
Materials:
-
Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blot detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated protein to accumulate.
-
Lyse the cells using a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in the previous protocol.
-
Probe the membrane with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
-
Protocol for NanoBRET™ Ternary Complex Formation Assay
This assay provides a quantitative measure of the PROTAC's ability to induce the formation of the ternary complex in live cells.[6][7][8][9]
Materials:
-
HEK293 cells
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
-
Cell Seeding:
-
The following day, seed the transfected cells into a white, 96-well plate.
-
-
Assay Execution:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
-
Protocol for Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Selected cell line
-
PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Conclusion
"this compound" is a valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the characterization of novel PROTACs in cell-based assays. By systematically evaluating protein degradation, mechanism of action, and cellular effects, researchers can effectively advance the development of new targeted protein degraders for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation [worldwide.promega.com]
Recommended concentration for "Thalidomide-NH-amido-PEG2-C2-NH2" in experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "Thalidomide-NH-amido-PEG2-C2-NH2" in the development and evaluation of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a crucial building block, incorporating a thalidomide-based E3 ligase ligand (for Cereblon, CRBN) and a flexible PEGylated linker, ready for conjugation to a target protein ligand.
Introduction
"this compound" is a key component in the synthesis of heterobifunctional PROTACs. PROTACs are novel therapeutic modalities that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI.[1][2][3][4]
This thalidomide-based conjugate is designed to recruit the Cereblon (CRBN) E3 ligase, a widely utilized ligase in PROTAC design due to the favorable drug-like properties of its ligands.[1] The integrated PEG2 linker provides a desirable length and flexibility for the final PROTAC molecule, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Physicochemical Properties and Storage
| Property | Recommendation |
| Solubility | Typically soluble in organic solvents like DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous solution. |
| Storage | Store as a solid at -20°C or -80°C, protected from light and moisture. In solution (e.g., in DMSO), store at -80°C in aliquots to avoid repeated freeze-thaw cycles. |
| Stability | Assess stability in your experimental media. PEG linkers are generally stable, but the overall stability of the final PROTAC should be determined. |
Recommended Concentration for Experiments
The optimal concentration of a PROTAC is highly dependent on the specific target protein, the cell line used, and the final PROTAC construct. Therefore, the following recommendations are general starting points for a newly synthesized PROTAC utilizing "this compound".
| Experiment Type | Recommended Concentration Range | Notes |
| In Vitro Degradation Assays | 1 nM - 10 µM | A broad dose-response curve is recommended for initial experiments to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5] |
| Cell Viability/Cytotoxicity | 1 nM - 20 µM | It is crucial to assess the cytotoxicity of the PROTAC to distinguish between target-dependent effects and general toxicity.[6] The concentration range should ideally show a window between the degradation-inducing concentration and the concentration causing significant cell death. |
| Western Blotting | 10 nM - 1 µM | A titration of the PROTAC concentration is recommended to observe a dose-dependent degradation of the target protein. |
| Co-immunoprecipitation | 100 nM - 5 µM | Higher concentrations may be required to detect the formation of the ternary complex (Target Protein-PROTAC-CRBN). |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate a PROTAC synthesized using "this compound".
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is designed to quantify the degradation of the target protein in cultured cells following treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[1] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol assesses the effect of the PROTAC on cell viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium.[7] Incubate overnight.
-
Compound Treatment: Add 10 µL of serially diluted PROTAC or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[7]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
References
Application Note: Western Blot Protocol for Monitoring Target Protein Degradation by a Thalidomide-Based PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by linking a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[1][2] A PROTAC consists of three components: a ligand that binds the POI, a ligand for an E3 ligase, and a linker connecting them.[1][3]
The molecule "Thalidomide-NH-amido-PEG2-C2-NH2" represents a linker and an E3 ligase ligand. The thalidomide (B1683933) moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[2][4][5] When incorporated into a full PROTAC, this molecule facilitates the formation of a ternary complex between the target protein and CRBN, leading to the poly-ubiquitination of the target and its subsequent degradation by the 26S proteasome.[2][6][7]
This application note provides a detailed Western blot protocol to quantitatively assess the degradation of a target protein induced by a thalidomide-based PROTAC. For the purpose of this protocol, we will use Bromodomain-containing protein 4 (BRD4), a well-characterized target for cancer therapy, as a representative POI.[7]
Signaling Pathway of PROTAC Action
The PROTAC molecule acts as a bridge, bringing the target protein (e.g., BRD4) and the CRBN subunit of the CRL4 E3 ligase complex into close proximity.[6][7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[6] The resulting polyubiquitin (B1169507) chain is a signal for the 26S proteasome to recognize and degrade the target protein.[6][7] The PROTAC molecule is then released and can catalytically induce the degradation of additional target proteins.[3][6]
Experimental Protocol
This protocol outlines the steps for treating cultured cells with a thalidomide-based PROTAC and quantifying the degradation of the target protein (BRD4) via Western blot.
Materials and Reagents
-
Cell Line: Human cancer cell line expressing the target protein (e.g., HeLa, THP-1 for BRD4).[7]
-
PROTAC Compound: Stock solution of "this compound"-based PROTAC in DMSO.
-
Vehicle Control: DMSO.[1]
-
Optional Negative Control: A non-degrading inhibitor for the target protein (e.g., JQ1 for BRD4).[7]
-
Optional Positive Control: Proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[8]
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) with supplements.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
SDS-PAGE Reagents: Acrylamide gels, running buffer, Laemmli sample buffer.[1]
-
Transfer Reagents: PVDF or nitrocellulose membrane, transfer buffer.[1][7]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1][7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.[8]
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[7]
-
Buffers: Phosphate-buffered saline (PBS), TBST.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[7]
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM.[7]
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only (e.g., 0.1% DMSO) control.[1]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][7]
2. Protein Extraction
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[1][7]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7][8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][7]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1][7]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[1][8]
-
Normalize the protein concentration of all samples using lysis buffer to ensure equal loading.[1][7]
4. SDS-PAGE and Western Blotting
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[1][7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7][8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][7]
-
(Optional) Confirm transfer efficiency by staining the membrane with Ponceau S.[7]
5. Immunodetection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1][7]
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4), diluted in blocking buffer, overnight at 4°C.[1][7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imaging system.[1][7]
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein like GAPDH or α-tubulin, following steps 2-7.[8]
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellgs.com [cellgs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Targeted Protein Degradation using Thalidomide-NH-amido-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. "Thalidomide-NH-amido-PEG2-C2-NH2" is a key building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating a thalidomide (B1683933) derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible 2-unit polyethylene (B3416737) glycol (PEG) and a 2-carbon alkyl linker with a terminal primary amine.[1][2][3] This terminal amine serves as a versatile chemical handle for conjugation to a ligand specific for a protein of interest (POI), thereby generating a complete PROTAC molecule.
Once formed, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRBN E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[4][5][6]
Signaling Pathway and Mechanism of Action
The mechanism of action for a PROTAC synthesized from "this compound" follows a catalytic cycle, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on PROTAC Performance
Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with Varying Linkers
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide-PEG4 | BRD4 | Various | 0.005 | >95 |
| Pomalidomide-Alkyl (6 atoms) | BRD4 | Various | 0.025 | >95 |
| No PEG linker | BRD4 | H661 | < 500 | >90 |
| 1 PEG Unit | BRD4 | H661 | > 5000 | ~50 |
Data synthesized from multiple sources.[7][8] This table highlights that for BRD4, both short PEG and alkyl linkers can lead to potent degradation, while the introduction of a single PEG unit can be detrimental, underscoring the non-linear structure-activity relationship of PROTAC linkers.[7]
Table 2: Representative Degradation Data for Other Kinase-Targeting PROTACs
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 |
| SHP2 | Thalidomide | Succinamide-PEG | 12 | 6.02 | >90 |
Data synthesized from multiple sources.[8][9] This data illustrates that for different targets, the optimal linker length can vary, and systematic evaluation is necessary to identify the most effective degrader.
Experimental Protocols
Detailed and rigorous experimental validation is crucial for the development of effective PROTACs. Below are protocols for key experiments to characterize PROTACs synthesized using "this compound".
Protocol 1: Western Blot for Protein Degradation Assessment (DC50 and Dmax Determination)
This is the primary assay to quantify the degradation of the target protein in a cellular context.
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager and analysis software
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system, confirming the mechanism of action.
Caption: Workflow for an in vitro ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant purified protein of interest (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
PROTAC stock solution (in DMSO)
-
5X SDS-PAGE Loading Buffer
-
Western blot reagents (as in Protocol 1)
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing the ubiquitination buffer, ATP, ubiquitin, E1, E2, CRBN E3 ligase, and the POI at optimized concentrations.
-
Aliquot the master mix into reaction tubes.
-
-
Initiate Reaction:
-
Add the PROTAC to the reaction tubes at the desired final concentration (e.g., 10 µM).
-
Include control reactions: no E1, no E3, and a vehicle-only (DMSO) control to demonstrate that ubiquitination is PROTAC-dependent and requires all components of the enzymatic cascade.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction and Analysis:
-
Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by Western blot, probing with an antibody against the POI.
-
-
Data Interpretation:
-
A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI in the complete reaction lane. These higher molecular weight species represent the polyubiquitinated target protein.
-
Conclusion
"this compound" is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The provided protocols for Western blotting and in vitro ubiquitination assays are fundamental for characterizing the efficacy and mechanism of action of the resulting degraders. As the representative data illustrates, the linker plays a crucial role in determining the potency of a PROTAC, and therefore, empirical testing of different linker lengths and compositions is often necessary to achieve optimal degradation of a specific protein of interest. Rigorous experimental validation is paramount to advancing the development of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Experimental Design Utilizing "Thalidomide-NH-amido-PEG2-C2-NH2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
"Thalidomide-NH-amido-PEG2-C2-NH2" is a key building block in PROTAC synthesis, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a flexible PEG2 linker with a terminal amine group for conjugation to a POI ligand.[4][5] The selection of the linker is critical as it influences the formation and stability of the ternary complex, thereby impacting the efficacy and selectivity of the PROTAC.[6]
These application notes provide detailed protocols for the experimental design and evaluation of PROTACs synthesized using "this compound". The protocols cover the conjugation of a POI ligand, and the subsequent cellular and proteomic assays to characterize the degradation efficiency and biological effects of the resulting PROTAC.
Signaling Pathways
Thalidomide-based PROTACs can be designed to target a wide array of proteins implicated in various signaling pathways. Below are diagrams of two such pathways, the MAPK and JAK-STAT pathways, which are frequently dysregulated in cancer and inflammatory diseases.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Amide Bond Formation with Thalidomide-NH-amido-PEG2-C2-NH2
Introduction
Thalidomide-NH-amido-PEG2-C2-NH2 is a functionalized building block crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[3] This specific molecule incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a flexible PEG-based linker terminating in a primary amine (-NH2).[1][4][5][6] The terminal primary amine is a versatile reactive handle for forming a stable amide bond with a carboxylic acid group on a target protein ligand, completing the PROTAC structure. The polyethylene (B3416737) glycol (PEG) portion of the linker enhances solubility and provides spatial separation between the two ends of the PROTAC, which is often critical for forming a productive ternary complex (POI-PROTAC-E3 Ligase).[7][8]
This document provides detailed protocols for the covalent conjugation of this amine-functionalized linker to a carboxylic acid-containing molecule using standard, high-efficiency amide coupling reagents.
Principle of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and a primary amine is a condensation reaction. This process typically requires the "activation" of the carboxylic acid's carboxyl group to make it more electrophilic and susceptible to nucleophilic attack by the amine.[9][10] This is achieved using specialized coupling reagents. Common strategies involve the use of carbodiimides like EDC, often with additives like NHS to form a more stable intermediate, or uronium/aminium salts like HATU, which are known for high efficiency and fast reaction rates.[9][11][12] A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is typically added to neutralize acids formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[13]
Protocols for Amide Bond Formation
Two common and robust protocols for amide bond formation are detailed below. The choice of method may depend on the specific properties of the carboxylic acid-containing substrate, such as solubility and the presence of other sensitive functional groups.
Protocol 1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that rapidly converts carboxylic acids into active OAt-esters, which then readily react with primary amines.[9][11] This method is favored for its high yields, fast reaction times, and low rates of racemization.[11]
Materials and Reagents
-
This compound
-
Carboxylic acid-containing molecule (Substrate-COOH)
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask with stir bar)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical tools: Thin Layer Chromatography (TLC), LC-MS
-
Purification system: Preparative HPLC or Flash Column Chromatography
Experimental Procedure
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (Substrate-COOH) (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).[13] Stir the mixture at room temperature for approximately 15-20 minutes to pre-activate the carboxylic acid.[14]
-
Amine Addition: Add a solution of this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench the mixture by adding water or saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative HPLC or flash column chromatography to obtain the final conjugate.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming an O-acylisourea intermediate.[12] The addition of N-hydroxysuccinimide (NHS) traps this unstable intermediate to form a more stable, amine-reactive NHS-ester, which improves coupling efficiency and reduces side reactions.[12][15][16]
Materials and Reagents
-
This compound
-
Carboxylic acid-containing molecule (Substrate-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, but recommended)
-
Reaction vessel (e.g., round-bottom flask with stir bar)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical tools: TLC, LC-MS
-
Purification system: Preparative HPLC or Flash Column Chromatography
Experimental Procedure
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (Substrate-COOH) (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM.
-
Activation: Add EDC hydrochloride (1.2 eq) to the solution. If the Substrate-COOH is sensitive to acidic conditions, 1-2 equivalents of DIPEA can be added. Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.
-
Amine Addition: Add a solution of this compound (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions may require 4-24 hours to reach completion.
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative HPLC or flash column chromatography.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Data Presentation
The selection of a coupling method can influence reaction outcomes. The following table summarizes typical quantitative data for the described protocols.
| Coupling Method | Typical Equivalents (Acid:Amine:Reagent:Base) | Solvent | Temp. | Time (h) | Typical Yield (%) | Typical Purity (%) |
| HATU/DIPEA | 1 : 1.1 : 1.2 : 2.5 | DMF | RT | 1 - 4 | > 90% | > 98% |
| EDC/NHS | 1 : 1.1 : 1.2 : 1.2 (NHS) | DMF/DCM | RT | 4 - 24 | > 85% | > 95% |
Note: Yields and purities are representative and can vary based on the specific substrate, scale, and purification method.
Visualizations
Logical Workflow for Amide Bond Formation
Caption: General workflow for HATU-mediated amide bond formation.
PROTAC Synthesis Reaction Scheme
Caption: Reaction scheme for the formation of a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. researchgate.net [researchgate.net]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Thalidomide-NH-amido-PEG2-C2-NH2 in Targeted Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-amido-PEG2-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate designed for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] This chemical entity incorporates the well-characterized thalidomide (B1683933) moiety, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4][5] The thalidomide component is connected to a flexible polyethylene (B3416737) glycol (PEG2) linker, terminating in an amine group (NH2). This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thus enabling the synthesis of a heterobifunctional PROTAC.
PROTACs are a revolutionary class of therapeutic agents that function by inducing the selective degradation of target proteins through the cell's own ubiquitin-proteasome system (UPS).[2] By hijacking the UPS, PROTACs can target proteins previously considered "undruggable" and offer a distinct advantage over traditional inhibitors by eliminating the entire protein scaffold.[2] The efficacy of a PROTAC is highly dependent on the nature of the E3 ligase ligand, the target protein binder, and the linker connecting them. The PEG2 linker in this compound offers a balance of flexibility and hydrophilicity, which can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for efficient ubiquitination and subsequent degradation.
These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs, including detailed protocols for the evaluation of target protein degradation and the downstream cellular effects.
Mechanism of Action: PROTAC-Induced Protein Degradation
The fundamental mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in another cycle of degradation, acting in a catalytic manner.
Data Presentation: Evaluating PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation at saturating PROTAC concentrations. The following table provides a representative dataset for a hypothetical PROTAC ("PROTAC-X") synthesized using this compound, targeting a protein of interest (POI-X) in a cancer cell line.
Table 1: Representative Degradation Data for PROTAC-X
| Parameter | Value | Cell Line | Treatment Time | Assay Method |
| DC50 | 50 nM | Cancer Cell Line A | 24 hours | Western Blot |
| Dmax | >90% | Cancer Cell Line A | 24 hours | Western Blot |
| IC50 (Viability) | 150 nM | Cancer Cell Line A | 72 hours | CellTiter-Glo® |
Note: The data presented in this table is for illustrative purposes and represents typical values obtained for a potent PROTAC. Actual values will be target and cell-line dependent.
Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
Experimental Workflow
Methodology:
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can facilitate the ubiquitination of the target protein in a cell-free system.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
Include negative controls omitting E1, E3, or the PROTAC.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described above, probing with an antibody against the target protein or an antibody against ubiquitin to detect the formation of higher molecular weight polyubiquitinated species.
-
Cell Viability Assay
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
After overnight adherence, treat the cells with a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the results to calculate the half-maximal inhibitory concentration (IC50).
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs that recruit the Cereblon E3 ligase. Its defined structure, incorporating a flexible PEG2 linker, provides a rational starting point for the design of potent and selective protein degraders. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of PROTACs constructed with this linker, enabling researchers to characterize their degradation efficiency and cellular effects, thereby accelerating the development of novel therapeutics based on targeted protein degradation.
References
Measuring Ternary Complex Formation with "Thalidomide-NH-amido-PEG2-C2-NH2" PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A critical step in the mechanism of action of a PROTAC is the formation of a stable ternary complex comprising the PROTAC, the POI, and the E3 ligase.[2] The stability and kinetics of this complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[2]
"Thalidomide-NH-amido-PEG2-C2-NH2" is a chemical moiety that incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker with a C2 amine functional group for conjugation to a POI ligand.[3] This document provides detailed application notes and protocols for the quantitative measurement of ternary complex formation for PROTACs constructed using this specific CRBN ligand-linker.
Mechanism of Action: CRBN-Mediated Protein Degradation
A PROTAC utilizing the "this compound" backbone initiates a catalytic cycle that leads to the degradation of a target protein. The thalidomide component of the PROTAC binds to the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][5] Simultaneously, the other end of the PROTAC binds to the POI. This dual binding event brings the E3 ligase complex into close proximity with the POI, forming the key ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another POI molecule.[7]
Data Presentation: Quantitative Analysis of Ternary Complex Formation
The following tables summarize representative quantitative data from studies on thalidomide-based PROTACs. While specific data for PROTACs using the "this compound" linker are not publicly available, these values illustrate typical measurements obtained through common experimental techniques and provide a benchmark for analysis.
Table 1: Biophysical Characterization of PROTAC Interactions
| Assay Type | PROTAC Component | Target Protein | KD (nM) | Cooperativity (α) | Reference |
| Surface Plasmon Resonance (SPR) | PROTAC-Target | BRD4 | 50 - 200 | N/A | [1][8] |
| PROTAC-CRBN | CRBN | 100 - 500 | N/A | [8] | |
| Ternary Complex | BRD4 & CRBN | 5 - 50 | 5 - 20 | [1][8] | |
| Isothermal Titration Calorimetry (ITC) | PROTAC-Target | BRD4 | 40 - 150 | N/A | [1] |
| PROTAC-CRBN | CRBN | 150 - 600 | N/A | [1] | |
| Ternary Complex | BRD4 & CRBN | 10 - 60 | 4 - 15 | [1] |
Note: Cooperativity (α) is calculated as the ratio of the binary binding affinity of the PROTAC to one protein versus its affinity in the presence of the other protein. An α > 1 indicates positive cooperativity.
Table 2: Cellular Assays for Ternary Complex Formation and Degradation
| Assay Type | PROTAC Target | Cell Line | EC50 / DC50 (nM) | Max Degradation (%) | Reference |
| NanoBRET Ternary Complex | BRD4 | HEK293 | 10 - 100 | N/A | [4][9] |
| AlphaLISA Ternary Complex | BRD4 | (in vitro) | 20 - 150 | N/A | [10] |
| Western Blot (Degradation) | BRD4 | MCF7 | 1 - 50 | >90% | [11] |
| STAT3 | SU-DHL-1 | 28 | >95% | [11] |
Experimental Protocols
Detailed methodologies for key experiments to measure ternary complex formation are provided below.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity of binary and ternary interactions.[8]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
Recombinant human CRBN-DDB1 complex
-
Recombinant target protein (POI)
-
"this compound"-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation: Immobilize the CRBN-DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC-CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Measure the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
-
Binary Interaction Analysis (PROTAC-POI):
-
Immobilize the POI on a separate sensor chip.
-
Inject a series of concentrations of the PROTAC over the immobilized POI surface.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized CRBN surface.[12]
-
The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (k_on, k_off) and the dissociation constant (K_D) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α).
-
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
The NanoBRET™ assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) in live cells.[4]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white assay plate.
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal after background subtraction.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[4]
-
Protocol 3: AlphaLISA® Ternary Complex Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures the interaction between two molecules in close proximity.[10]
Materials:
-
Tagged recombinant POI (e.g., His-tagged)
-
Tagged recombinant CRBN-DDB1 complex (e.g., FLAG-tagged)
-
"this compound"-based PROTAC
-
AlphaLISA® anti-His Acceptor beads
-
AlphaLISA® anti-FLAG Donor beads
-
AlphaLISA® assay buffer
-
384-well ProxiPlate
-
Plate reader capable of AlphaLISA® detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Assembly:
-
In a 384-well plate, add the tagged POI, tagged CRBN-DDB1 complex, and the PROTAC dilutions.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition: Add the anti-His Acceptor beads and anti-FLAG Donor beads to the wells.
-
Incubation: Incubate the plate in the dark.
-
Signal Detection: Measure the AlphaLISA® signal using a compatible plate reader.
-
Data Analysis:
-
Plot the AlphaLISA® signal against the PROTAC concentration.
-
The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".[13]
-
Determine the EC50 from the ascending portion of the curve.
-
Conclusion
The systematic application of these biophysical and cellular assays provides a comprehensive framework for characterizing the formation and stability of the ternary complex induced by PROTACs derived from "this compound". By quantitatively measuring key parameters such as binding affinity, kinetics, and cellular engagement, researchers can effectively guide the optimization of PROTAC design to develop potent and selective protein degraders for therapeutic applications. The provided protocols, along with the representative data, serve as a valuable resource for scientists and professionals in the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with "Thalidomide-NH-amido-PEG2-C2-NH2"
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Thalidomide-NH-amido-PEG2-C2-NH2" in their Proteolysis Targeting Chimeras (PROTACs). This resource provides structured troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating "this compound" shows minimal to no degradation of my target protein. What are the primary areas to investigate?
A1: When a PROTAC fails to induce degradation, the underlying issue can typically be traced to one of three critical stages: ternary complex formation, ubiquitination of the target protein, or proteasomal degradation. Initial troubleshooting should focus on systematically evaluating each of these steps.[1] Key initial checkpoints include:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC.
-
E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide (B1683933) moiety.[1]
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN.
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is crucial to test a broad concentration range.[1][2]
Q2: How does the "this compound" linker influence PROTAC efficiency?
A2: The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3][4][5] The "this compound" linker provides a specific length and composition:
-
Length: The PEG2 and C2 components contribute to a defined spatial separation between the thalidomide and the target-binding warhead. If this length is suboptimal, it can lead to steric hindrance or an inability to bring the E3 ligase and target protein into productive proximity for ubiquitination.[3][4]
-
Composition: The PEG component can enhance solubility and cell permeability, which are common challenges for PROTACs.[3] The amido groups can influence the linker's rigidity and hydrogen bonding potential, which can also affect ternary complex stability.
Q3: What are the key assays to troubleshoot each stage of the PROTAC mechanism of action?
A3: A multi-assay approach is essential for pinpointing the cause of low PROTAC efficiency.
-
Ternary Complex Formation: Biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) can confirm and quantify the formation of the Target-PROTAC-E3 ligase complex.[3][6] Cellular assays like NanoBRET can also be used to assess ternary complex formation in a more physiological context.[7][8]
-
Ubiquitination: In vitro ubiquitination assays using purified components can directly measure the PROTAC's ability to induce target ubiquitination.[9] Cellular ubiquitination can be assessed by immunoprecipitating the target protein and probing for ubiquitin via Western Blot.[10]
-
Protein Degradation: Western Blot is a standard method to quantify the reduction in target protein levels.[11][12] More quantitative and higher-throughput methods include flow cytometry and mass spectrometry-based proteomics.[13][14][15]
Q4: My PROTAC has poor solubility. How can this affect my results and how can I address it?
A4: Poor aqueous solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[16] This can lead to compound precipitation in assays, resulting in an underestimation of potency (DC50).[16] To address this:
-
Accurate Solubility Measurement: Use thermodynamic or kinetic solubility assays to determine the solubility of your PROTAC.[16]
-
Formulation Strategies: For in vitro assays, using a small percentage of a co-solvent like DMSO is common. However, ensure the final concentration is not toxic to cells (typically <0.5%).
-
Linker Modification: While "this compound" has a PEG element to improve solubility, further optimization of the linker by incorporating more hydrophilic moieties may be necessary if solubility remains a significant issue.[3]
Troubleshooting Guides
Problem 1: No or Weak Ternary Complex Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action | Relevant Assays |
| Low Binding Affinity of Warhead or E3 Ligase Ligand | Confirm the binary binding affinity of your PROTAC to both the isolated target protein and the CRBN E3 ligase. | SPR, ITC, BLI, Fluorescence Polarization (FP)[6][17] |
| Suboptimal Linker Length or Composition | Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a more optimal geometry for the ternary complex.[3][18] | SPR, ITC, NanoBRET[6][7] |
| Steric Hindrance | The linker may be too short, causing steric clashes between the target protein and the E3 ligase.[3][4] Test PROTACs with longer linkers. | Biophysical binding assays |
Experimental Workflow: Troubleshooting Ternary Complex Formation
Problem 2: Ternary Complex Forms, but No Target Ubiquitination
Possible Causes & Solutions
| Possible Cause | Recommended Action | Relevant Assays |
| Non-productive Ternary Complex Geometry | The geometry of the ternary complex may not position a lysine (B10760008) residue on the target protein within reach of the E2 ubiquitin-conjugating enzyme. Modify the linker length or attachment points.[19] | In Vitro Ubiquitination Assay |
| Inactive E3 Ligase Complex | Ensure all components of the reconstituted E3 ligase complex (if using an in vitro assay) are active. | In Vitro Ubiquitination Assay with a positive control PROTAC |
| Lack of Accessible Lysines on Target | The target protein may not have accessible lysine residues for ubiquitination. This is a less common but possible scenario. | Mass Spectrometry to identify ubiquitination sites |
PROTAC-Mediated Ubiquitination Pathway
Problem 3: Target is Ubiquitinated, but Not Degraded
Possible Causes & Solutions
| Possible Cause | Recommended Action | Relevant Assays |
| Proteasome Inhibition | Ensure that the proteasome is active in your cellular system. Other experimental compounds or cellular conditions might inhibit its function. | Western Blot with a proteasome inhibitor control (e.g., MG132). Degradation should be rescued in the presence of the inhibitor.[20] |
| Rapid Protein Resynthesis | The cell may be synthesizing new target protein at a rate that counteracts the PROTAC-induced degradation. | Cycloheximide chase experiments combined with Western Blot or Flow Cytometry to assess protein half-life. |
| Deubiquitinase (DUB) Activity | The ubiquitin tags may be rapidly removed by DUBs before the protein can be degraded. | Co-treatment with a DUB inhibitor may enhance degradation. |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Allow cells to adhere overnight, then treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[11][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an ECL substrate.[11]
-
Analysis: Quantify band intensities. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation.[12]
In Vitro Ubiquitination Assay
-
Reaction Setup: On ice, combine purified E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, the target protein, ATP, and ubiquitin in a reaction buffer.[9]
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.[1]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[1]
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products via Western Blot, probing with an antibody against the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.[9]
Flow Cytometry for Protein Degradation
This method is suitable for target proteins that can be tagged with a fluorescent reporter (e.g., GFP).
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a fluorescent protein.
-
Treatment: Treat cells with the PROTAC as described for Western Blotting.
-
Cell Preparation: Harvest and wash the cells.
-
Flow Cytometry Analysis: Analyze the fluorescent signal of individual cells using a flow cytometer. A decrease in the mean fluorescence intensity indicates protein degradation.[13][21][22]
-
Data Analysis: The percentage of degradation can be quantified by comparing the mean fluorescence of treated samples to the vehicle control.
This technical support center provides a foundational guide to troubleshooting. Successful PROTAC development often requires iterative optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. benchchem.com [benchchem.com]
- 21. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 22. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of PROTACs Constructed with Thalidomide-NH-amido-PEG2-C2-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Thalidomide-NH-amido-PEG2-C2-NH2" E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs synthesized with "this compound" exhibit poor solubility?
A1: PROTACs are inherently large molecules, often with high molecular weights and significant lipophilicity, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1][2] While the inclusion of a PEG2 linker in your "this compound" building block is intended to improve hydrophilicity, the overall solubility of the final PROTAC is also heavily influenced by the physicochemical properties of the target protein ligand ("warhead").[3][][5] The combination of a potentially hydrophobic warhead with the thalidomide (B1683933) ligand can lead to a molecule with a large, nonpolar surface area, resulting in poor aqueous solubility.[2]
Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?
A2: Poor solubility can lead to several experimental artifacts, including:
-
Precipitation in Assays: The PROTAC may precipitate out of aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., inaccurate DC50 and IC50 values).[2]
-
Inaccurate Concentration Determination: Undissolved compound can result in errors when preparing stock solutions and serial dilutions.[2]
-
Low Bioavailability: In cell-based assays, poor solubility limits the amount of PROTAC that can cross the cell membrane and engage its intracellular target, thereby reducing its efficacy.[2]
-
Lack of Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent and unreliable data.[2]
Q3: What is the first step I should take when I observe precipitation?
A3: The initial step is to ensure the preparation of a stable, high-concentration stock solution in an appropriate organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[6] When diluting into aqueous buffers for your experiments, it is crucial to do so in a stepwise manner and visually inspect for any signs of precipitation. If the PROTAC precipitates upon dilution, you will need to explore the use of co-solvents or other formulation strategies.[6]
Q4: Can modifying the linker further improve the solubility of my existing PROTAC design?
A4: Yes, linker modification is a primary strategy for improving PROTAC solubility. While your current design uses a PEG2 linker, you could consider synthesizing analogs with longer PEG chains (e.g., PEG3, PEG4) to enhance hydrophilicity.[5][7] Additionally, incorporating polar functional groups, such as piperazine (B1678402) or piperidine, into the linker has been shown to significantly improve solubility.[1][5][8]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with your thalidomide-based PROTACs.
Problem 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: The final concentration of the PROTAC exceeds its aqueous solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Solution 1: Employ Co-solvents.
-
Recommendation: Introduce a co-solvent into your aqueous buffer before adding the PROTAC stock solution. Common co-solvents include PEG-300, PEG-400, ethanol, or N,N-dimethylformamide (DMF).[6]
-
Action: First, determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell line). Prepare your aqueous buffer containing this percentage of the co-solvent, and then add the PROTAC stock solution slowly while vortexing.
-
-
Solution 2: Adjust the pH.
-
Recommendation: If your PROTAC contains ionizable groups (acidic or basic), its solubility will be pH-dependent.[6]
-
Action: Determine the pKa of any ionizable moieties in your PROTAC. For basic groups, solubility will generally increase in more acidic buffers (lower pH), while for acidic groups, solubility will increase in more basic buffers (higher pH).[6] Test a range of pH values to find the optimum for solubility, ensuring it is compatible with your assay.
-
Problem 2: I have improved the solubility with co-solvents, but now I observe cellular toxicity or altered assay performance.
-
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO, DMF) is too high and is affecting the health of the cells or interfering with the assay components.
-
Solution: Optimize Co-solvent Concentration and Explore Advanced Formulations.
-
Recommendation: Minimize the final concentration of the co-solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[9]
-
Action: If reducing the co-solvent concentration leads to precipitation, consider more advanced formulation strategies, especially for in vivo studies. These can include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain it in a more soluble, amorphous state.[10][11][12]
-
Lipid-Based Formulations: Encapsulating the PROTAC in liposomes or using self-emulsifying drug delivery systems (SEDDS) can improve solubility and delivery.[11]
-
-
Problem 3: I have synthesized a new analog with a more hydrophilic linker, but now the PROTAC is inactive.
-
Possible Cause: The modifications to the linker have altered the conformation of the PROTAC, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[1] The linker's length, rigidity, and attachment points are critical for efficacy.[5][13]
-
Solution: Systematic Linker Optimization and Ternary Complex Analysis.
-
Recommendation: Instead of making large structural changes, systematically modify the linker. For example, if you extended a PEG linker, also test shorter and intermediate lengths.
-
Action: If possible, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your new PROTAC analog can still bind to both the target protein and CRBN.[14][15] Cellular thermal shift assays (CETSA) can also be used to verify target engagement in cells.[14][16]
-
Quantitative Data Summary
The following tables summarize key parameters and formulation strategies for improving PROTAC solubility.
Table 1: Common Co-solvents and Surfactants for PROTAC Formulation
| Co-solvent/Surfactant | Typical Concentration Range in Final Assay | Notes |
| DMSO | < 0.5% | Standard initial solvent; can be toxic at higher concentrations.[9] |
| PEG-300 / PEG-400 | 1-10% | Can improve solubility and are often used in in vivo formulations.[9] |
| Ethanol | 1-5% | Use with caution as it can affect cell membranes and protein stability. |
| Tween-80 / Polysorbate 80 | 0.1-1% | Non-ionic surfactant that can help prevent aggregation.[9] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble PROTACs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increase the polarity of the solvent system. | Simple to implement for in vitro assays. | Can cause toxicity or assay interference.[6] |
| pH Adjustment | Ionize acidic or basic groups to increase aqueous solubility. | Effective for PROTACs with ionizable moieties. | Limited by the pH constraints of the biological assay.[6] |
| Amorphous Solid Dispersions (ASDs) | Stabilize the PROTAC in a high-energy, amorphous state within a polymer matrix. | Significantly enhances dissolution and can lead to supersaturation.[11][12] | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[17] |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | Encapsulate the lipophilic PROTAC within lipid carriers. | Improves solubility, can enhance permeability, and protect from degradation.[11] | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of a PROTAC, which measures the concentration at which a compound precipitates when added from a concentrated DMSO stock to an aqueous buffer.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (UV-transparent for spectrophotometer)
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare PROTAC Stock: Create a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to a 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of PROTAC concentrations in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a spectrophotometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to assess the efficacy of a PROTAC by quantifying the degradation of the target protein.[18][19]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[19]
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[18]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[19]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[19]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).[18][20]
Protocol 3: Cell Viability Assay (e.g., CTG or CCK-8)
This protocol is to assess the cytotoxicity of the PROTAC and its formulation.[21][]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well cell culture plates (white-walled for luminescence, clear for colorimetric)
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)
-
Luminometer or spectrophotometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control and a positive control for toxicity if available.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
For CTG: Equilibrate the plate and the CTG reagent to room temperature. Add CTG reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for PROTAC solubility issues.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. biorxiv.org [biorxiv.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the length of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule with three components: a ligand that binds your target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2][][4] The linker is not merely a spacer; it plays a crucial role in positioning the target protein and the E3 ligase to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5][6][7][8] This complex is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[8][9]
The linker's length is a critical parameter that must be optimized.[9][10]
-
If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming the ternary complex.[6][11][]
-
If the linker is too long, it can result in an overly flexible and unstable ternary complex, which leads to inefficient ubiquitination.[6][11][]
Therefore, finding the optimal linker length, often referred to as the "sweet spot," is essential for achieving maximal degradation efficacy.[6]
Q2: Why are PEG linkers commonly used for PROTACs?
PEG linkers are frequently used in PROTAC design for several advantageous reasons.[13] They are known for their hydrophilicity, which can improve the solubility and biocompatibility of the entire PROTAC molecule.[7][11][][14] Their length is also easily tunable, allowing for the systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal construct.[15]
Q3: How does linker composition and flexibility, beyond just length, affect PROTAC performance?
While length is a primary consideration, the overall composition and flexibility of the linker significantly influence a PROTAC's properties.[16][17]
-
Solubility and Permeability: The chemical nature of the linker impacts the PROTAC's physicochemical properties.[1][11] Hydrophilic linkers like PEG can improve solubility, while more hydrophobic linkers like alkyl chains may enhance cell permeability.[14][18][19]
-
Ternary Complex Stability: Flexible linkers, such as PEG and alkyl chains, can allow the PROTAC to adopt various conformations, which may be necessary to achieve a productive ternary complex.[8][20] In contrast, more rigid linkers (e.g., containing piperazine (B1678402) or triazole rings) can pre-organize the PROTAC into a specific bioactive conformation, potentially enhancing the stability of the ternary complex if the geometry is optimal.[7][11][][14]
Q4: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9][11][21] This occurs because an excess of PROTAC molecules leads to the formation of separate, non-productive binary complexes (Target-PROTAC and E3 Ligase-PROTAC) instead of the required productive ternary complex.[11][22] The properties of the linker can influence the concentration at which the hook effect appears.[8] A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect, widening the therapeutic window.[11][22]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe little to no protein degradation.
This is a common challenge in PROTAC development.[11] The issue often lies in the formation of the ternary complex.
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | The linker may not have the correct length to facilitate a stable and productive ternary complex, despite good binary affinities.[9][11] Solution: Synthesize a library of PROTACs with systematically varied PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) and test their degradation efficacy.[11] Even small changes can have a significant impact.[11] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. The hydrophilicity of PEG linkers can sometimes hinder cell permeability.[8] Solution: Assess cell permeability using assays like the Caco-2 permeability assay.[23] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) to compare uptake.[8][19] |
| Inefficient Ternary Complex Formation | The spatial orientation and protein-protein interactions within the complex may be unproductive for ubiquitination. Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET.[6][11][23] This can provide direct evidence of whether the linker is effectively bridging the two proteins. |
| Cellular Efflux | The PROTAC might be actively transported out of the cell by efflux pumps.[11] Solution: Use efflux pump inhibitors in your cell-based assays to see if degradation is rescued. |
Problem 2: I am observing a significant "hook effect," which limits the effective concentration range of my PROTAC.
The hook effect can be a major obstacle to developing a potent degrader.[11]
| Possible Cause | Recommended Solution |
| Low Cooperativity | The PROTAC is not sufficiently promoting the favorable protein-protein interactions needed to stabilize the ternary complex over binary complexes at high concentrations. Solution: Optimize the linker to enhance ternary complex cooperativity.[11] This involves screening different linker lengths and compositions to find one that promotes the most stable ternary complex, which can be measured via biophysical assays.[11] |
| High PROTAC Concentration | The concentrations used in the experiment are too high, favoring binary complex formation. Solution: Perform detailed dose-response experiments across a wider and lower concentration range to identify the optimal window that maximizes degradation before the onset of the hook effect.[9][11] |
Quantitative Data: Linker Length vs. Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[6][13] The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation (Note: Data is compiled for illustrative purposes. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.)
| PROTAC Linker (Atoms) | E3 Ligase | DC50 (nM) | Dmax (%) |
| 12 | VHL | >1000 | <20 |
| 16 | VHL | ~50 | >90 |
| 20 | VHL | ~250 | ~60 |
| Finding: A 16-atom linker was found to be optimal for ERα degradation in one study, with both shorter and longer linkers showing reduced efficacy.[6][10] |
Table 2: Effect of PEG Linker Length on BRD4 Degradation (Note: Data is synthesized from multiple studies and illustrates general trends.)
| PROTAC | Linker (PEG Units) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Analog 1 | 2 | CRBN | H661 | >5000 | ~50 |
| Analog 2 | 3 | CRBN | Various | ~25 | >90 |
| Analog 3 | 4 | CRBN | H661 | >5000 | ~60 |
| Finding: For certain BRD4 degraders recruiting CRBN, intermediate PEG linker lengths can be optimal, while both shorter and longer linkers may hinder the formation of a productive ternary complex.[21] |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To visually and quantitatively assess the reduction in target protein levels following PROTAC treatment.[24]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations for each PROTAC linker variant for a specified duration (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9][24]
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[24]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using an ECL substrate.[25] Quantify the band intensities using densitometry software.[25] Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[25]
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC is inducing ubiquitination of the target protein.[11]
Methodology:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein and HA-tagged ubiquitin. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[11][25]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.[11][25]
-
Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads.[25]
-
Western Blotting: Elute the immunoprecipitated protein, run on an SDS-PAGE gel, and perform a Western blot. Probe the blot with an anti-HA or anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.[11][25]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To directly measure the formation and stability of the ternary complex in a cell-free system.[11]
Methodology:
-
Immobilization: Covalently immobilize either the purified E3 ligase or the target protein onto the surface of an SPR sensor chip.[11]
-
Binary Interaction Analysis: Inject a solution of the PROTAC at various concentrations over the chip to measure its binary binding affinity to the immobilized protein.[11]
-
Ternary Complex Analysis: Inject a pre-incubated solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[11][19]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[11] This data can be used to determine the affinity and stability of the complex.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of thalidomide-based PROTACs incorporating Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for thalidomide-based PROTACs?
A1: Off-target effects primarily arise from two sources. First, the thalidomide (B1683933) moiety, used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, has its own inherent biological activity.[1][2] It can induce the degradation of "neosubstrates," which are proteins not typically targeted by CRBN, most notably zinc finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[1] Second, off-target effects can be driven by the PROTAC's "warhead" (the ligand binding to the protein of interest) having affinity for other proteins, leading to their unintended degradation.[3]
Q2: How can the PEG linker influence a PROTAC's off-target profile?
A2: The PEG linker's length and composition are critical determinants of a PROTAC's efficacy and selectivity.[4][5] The linker dictates the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which can influence which proteins are presented for ubiquitination.[6] An improperly optimized linker might:
-
Promote the formation of unproductive binary complexes, leading to the "hook effect."[7]
-
Increase flexibility, which could either be beneficial for bridging the target and ligase or lead to promiscuous interactions.[5]
-
Alter the physicochemical properties of the PROTAC, affecting its solubility and cell permeability, which can indirectly influence its off-target activities.[8]
Q3: What is the "hook effect" and how does it relate to off-target degradation?
A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[1][6] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] It is hypothesized that these non-productive binary complexes, particularly the PROTAC/E3 ligase complex, may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at high concentrations.[2]
Q4: What are the general strategies to reduce off-target effects of thalidomide-based PROTACs?
A4: A multi-pronged approach is necessary to improve selectivity:
-
Optimize the Warhead: Employ a more selective binder for your protein of interest to minimize unintended interactions.[6]
-
Modify the Linker: Systematically vary the PEG linker's length, attachment point, and composition to optimize the geometry of the on-target ternary complex and disfavor off-target complex formation.[5][6]
-
Modify the E3 Ligase Ligand: Introducing bulky substituents at the C5 position of the thalidomide phthalimide (B116566) ring can sterically hinder the binding of neosubstrates like zinc finger proteins.[1]
-
Use Global Proteomics: Employ unbiased mass spectrometry-based proteomics to get a comprehensive view of all protein level changes, allowing for the early identification of off-target effects.[6][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant degradation of known neosubstrates (e.g., IKZF1, IKZF3) is observed. | The thalidomide moiety is effectively recruiting its natural neosubstrates.[1] | 1. Confirm with Western Blot: Validate the proteomics hit with a specific antibody. 2. Modify the CRBN Ligand: Consider synthesizing a new PROTAC with modifications to the thalidomide ring (e.g., at the C5 position) to reduce neosubstrate binding.[1] |
| High variability between proteomics replicates. | Inconsistent cell culture conditions, sample preparation, or mass spectrometer performance.[3] | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density and confluency.[6] 2. Consistent Sample Prep: Ensure lysis procedures and protein digestion are highly reproducible. 3. MS Quality Control: Perform regular quality control checks on your mass spectrometry instrument.[3] |
| Discrepancy between proteomics and Western blot data. | Differences in assay sensitivity. Antibody cross-reactivity in Western blotting.[3] | 1. Trust Proteomics for Discovery: Use quantitative proteomics as the primary tool for unbiased discovery of off-targets.[4] 2. Validate Antibodies: Confirm the specificity of your Western blot antibody, using knockout/knockdown cell lines if available.[3] |
| Unexpected cellular toxicity is observed at effective concentrations. | The toxicity may be due to potent on-target effects or unidentified off-target effects.[3] | 1. Perform Viability Assays: Conduct assays (e.g., MTT, CellTiter-Glo) to determine the precise cytotoxic concentration (IC50).[3] 2. Unbiased Off-Target Search: Perform deep global proteomics to identify any unintended degraded proteins that could explain the toxicity.[9] 3. Create a Negative Control: Synthesize an inactive epimer of your PROTAC that cannot bind the E3 ligase to distinguish between pharmacology and compound-specific toxicity.[3] |
| On-target activity is lost after modifying the PROTAC to reduce off-targets. | The modification has negatively impacted the formation of the on-target ternary complex or reduced cell permeability.[1] | 1. Assess Ternary Complex Formation: Use biophysical assays (e.g., NanoBRET, TR-FRET) to measure on-target ternary complex formation with the modified PROTAC.[1] 2. Re-optimize Linker: Explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[1] |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
This table synthesizes representative data on how PEG linker length can influence the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs targeting the BRD4 protein. The optimal linker length is highly system-dependent and must be determined empirically.[5][10]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective in some systems.[11] |
| 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency.[11] |
| 2 | BRD4 | H661 | > 5 | ~60% | Intermediate lengths may hinder optimal ternary complex formation.[11] |
| 3+ | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[11] |
Note: Data is synthesized from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[11]
Key Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry with isobaric labeling (e.g., TMT).[12][13]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at an effective concentration (e.g., 1x and 10x DC₅₀).
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (an inactive epimer that doesn't bind CRBN).[3]
-
Incubate for a duration sufficient to observe degradation but short enough to enrich for direct targets (e.g., 4-8 hours).[3]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors to denature proteins.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides overnight using an enzyme like Trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptide samples from each condition with distinct isobaric tags according to the manufacturer's protocol.[12]
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Analyze the combined peptide sample using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system.[12]
-
Acquire data in a data-dependent acquisition (DDA) mode, collecting both MS1 survey scans and MS2/MS3 scans for peptide identification and reporter ion quantification.
-
-
Data Analysis:
-
Process the raw MS data using a software package like MaxQuant or Proteome Discoverer.[3]
-
Identify and quantify proteins across all conditions.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.
-
Western Blotting for Off-Target Validation
This is a standard method to confirm the degradation of specific proteins identified via proteomics.[12]
-
Cell Culture and Lysis:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.[6]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software to confirm the reduction in protein levels.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC physically binds to a potential off-target protein inside the cell. Ligand binding typically stabilizes a protein, increasing its melting temperature.[12]
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heating:
-
Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
-
Analysis:
-
Analyze the soluble fractions by Western blot using an antibody against the potential off-target protein.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates direct binding and target engagement.[12]
-
Visualizations
Caption: A typical experimental workflow for identifying and validating off-target proteins.
Caption: Relationship between PROTAC components and their potential effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. sapient.bio [sapient.bio]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Technical Support Center: Addressing the Hook Effect with Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), with a focus on molecules incorporating the "Thalidomide-NH-amido-PEG2-C2-NH2" moiety for Cereblon (CRBN) E3 ligase recruitment. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common experimental challenge known as the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the degradation efficiency of a PROTAC decreases at high concentrations.[1] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximal degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][2] This phenomenon arises from the formation of non-productive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations, which compete with the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent proteasomal degradation.[2][3]
Q2: Why is it critical to identify and understand the hook effect when working with "this compound" PROTACs?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding this effect is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing promising drug candidates.[2][3]
Q3: What factors can influence the magnitude of the hook effect?
A3: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase (Cereblon, in the case of thalidomide-based PROTACs) play a significant role.[3]
-
Linker Composition and Length: The linker, in this case, a PEG2-C2 moiety, is critical for the stability and geometry of the ternary complex.[3]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can impact the equilibrium between binary and ternary complexes.[3]
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex is a key determinant. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can mitigate the hook effect.[1]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is a classic presentation of the hook effect.[2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Identify Optimal Concentration: Determine the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[2]
-
Issue 2: The PROTAC shows weak or no degradation at expected active concentrations.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental system.[1]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible the initial concentrations tested were too high. Test a very broad range, for instance, from 1 pM to 100 µM.[2]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations.[1][4] This can provide direct evidence of target engagement and help identify the optimal concentration range for ternary complex formation.[5]
-
Verify E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs.[6]
-
Evaluate Cell Permeability: If ternary complex formation is confirmed in vitro but degradation is not observed in cells, poor cell permeability might be the issue. Consider performing permeability assays.[6]
-
Data Presentation
Table 1: Representative Data from a Dose-Response Experiment Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Percent Degradation (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 (Dmax) |
| 1000 | 70 |
| 10000 | 30 |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of PROTAC required to induce 50% degradation of the target protein.[7] | Varies widely (pM to µM) |
| Dmax | The maximum percentage of target protein degradation achieved.[8] | >80% is often desired |
| IC50 | The concentration of a drug that inhibits a biological process by 50%. | Not always correlated with DC50 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is for quantifying the degradation of a target protein after treatment with a "this compound" PROTAC.[9]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify a potential hook effect.[6] Include a vehicle control (e.g., DMSO).[9]
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[6][10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[6]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.[6]
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a framework for assessing the formation of the Target-PROTAC-E3 ligase complex.[5]
-
Reagent Preparation:
-
Dilute the tagged target protein, tagged E3 ligase (e.g., GST-tagged BRD4 and His-tagged CRBN complex), and the PROTAC to desired concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add the target protein, E3 ligase, and varying concentrations of the PROTAC to the wells of a 384-well plate. Titrating the PROTAC is crucial to observe the hook effect in ternary complex formation.[5]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.
-
-
Detection:
-
Add AlphaLISA acceptor beads (e.g., anti-GST coated) and incubate.
-
Add AlphaLISA donor beads (e.g., streptavidin-coated, if one protein is biotinylated) and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the amount of ternary complex formed.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay monitors the ubiquitination of the target protein, a key step following ternary complex formation.[11]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 activating enzyme, E2 conjugating enzyme, E3 ligase (Cereblon complex), the target protein, and ATP.[12]
-
Add varying concentrations of the PROTAC or a vehicle control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding biotinylated ubiquitin.[12]
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
The ubiquitination of the target protein can be detected by various methods:
-
Western Blot: Stop the reaction with SDS-PAGE loading buffer, run the samples on a gel, and blot for the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.[13]
-
AlphaLISA: If the target protein is tagged (e.g., GST-tagged), ubiquitination can be detected using GSH-AlphaLISA acceptor beads and streptavidin-donor beads that bind to the biotinylated ubiquitin.[12]
-
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for investigating the hook effect.
Caption: Logical relationship in the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
My "Thalidomide-NH-amido-PEG2-C2-NH2" PROTAC is not degrading my target
Topic: My "Thalidomide-NH-amido-PEG2-C2-NH2" PROTAC is not degrading my target.
This guide is intended for researchers, scientists, and drug development professionals who are experiencing a lack of degradation with their thalidomide-based PROTAC. The troubleshooting steps are organized in a logical progression, from verifying foundational parameters to conducting more complex mechanistic studies.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing any degradation of my target protein. What are the most common reasons for this?
A lack of degradation can stem from several issues.[1] The most common culprits include:
-
Poor Cell Permeability: The PROTAC may not be entering the cell to reach its target.[1]
-
Lack of Target or E3 Ligase Engagement: The PROTAC must bind to both the target protein and the Cereblon (CRBN) E3 ligase.[1]
-
Failure to Form a Productive Ternary Complex: Even if the PROTAC binds to both proteins individually, it may not be able to bring them together effectively.[2][3]
-
Inefficient Ubiquitination: The geometry of the ternary complex may not be optimal for the E3 ligase to transfer ubiquitin to the target protein.[2]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[4][5]
Q2: What is the role of the "this compound" portion of my PROTAC?
This part of your molecule has two key components:
-
Thalidomide (B1683933): This is the E3 ligase ligand. It specifically recruits the Cereblon (CRBN) substrate receptor, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7][8]
-
NH-amido-PEG2-C2-NH2: This is the linker that connects the thalidomide moiety to your target-binding warhead. The linker's length, flexibility, and composition are critical for PROTAC efficacy as they directly influence the formation and stability of the ternary complex.[3][9][] PEG linkers are often used to improve solubility.[11]
Q3: Could the issue be my cell line?
Yes, the cellular context is critical. Key factors include:
-
E3 Ligase Expression: The cell line must express sufficient levels of CRBN. You can verify this by Western blot.
-
Proteasome Activity: The proteasome must be functional to degrade the ubiquitinated target. You can confirm this using a proteasome inhibitor like MG132 as a control; its presence should block any degradation.[12]
-
Efflux Pumps: Some cell lines express high levels of efflux pumps (like MDR1), which can actively remove the PROTAC from the cell, preventing it from reaching its target.[13]
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target Protein of Interest (POI).[9] The thalidomide-based PROTAC works through a catalytic cycle involving the CRL4-CRBN E3 ligase complex.[2][6]
Figure 1: Catalytic cycle of a thalidomide-based PROTAC.
Systematic Troubleshooting Guide
If your PROTAC is not working, follow this systematic approach to diagnose the problem.
Figure 2: A logical workflow for troubleshooting lack of PROTAC activity.
Step 1: Foundational Checks & Dose-Response
Before moving to complex assays, ensure your basic experimental setup is sound.
Question: I've treated my cells, but a Western Blot shows no change in my target protein levels. What should I check first?
Answer: Start by verifying the fundamentals.
-
PROTAC Integrity: Confirm the identity and purity of your synthesized PROTAC using LC-MS and NMR.
-
Cell Viability: Perform a cell viability assay (e.g., CellTiter-Glo®) to ensure the PROTAC is not causing general toxicity at the tested concentrations, which could confound degradation results.
-
Dose-Response and Time Course: A single concentration point can be misleading. You must perform a full dose-response experiment to identify the optimal degradation concentration (DC50) and observe any potential "hook effect".[4]
Table 1: Example Dose-Response Data for Degradation
| PROTAC Conc. | % Target Remaining (Working PROTAC) | % Target Remaining (Non-Working PROTAC) | Notes |
| Vehicle (DMSO) | 100% | 100% | Baseline control |
| 1 nM | 85% | 98% | |
| 10 nM | 45% | 95% | |
| 100 nM | 15% (Dmax) | 92% | Optimal degradation for the working PROTAC |
| 1 µM | 40% | 90% | Onset of the "hook effect" |
| 10 µM | 75% | 88% | Significant "hook effect" |
Step 2: Confirming Binary Engagement
Your PROTAC must bind to both the target protein and CRBN independently.
Question: I've run a full dose-response and still see no degradation. How do I know if my PROTAC is even binding to its targets?
Answer: You need to perform assays to confirm binary target engagement. A lack of binding to either the protein of interest (POI) or CRBN will result in complete failure.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm that your PROTAC binds to the target protein inside intact cells.[14]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to quantitatively measure the binding affinity (Kd) of your PROTAC for both the POI and the CRBN E3 ligase complex.[15]
Table 2: Example Binary Binding Affinity Data (SPR)
| Interaction | Dissociation Constant (Kd) | Expected Result |
| PROTAC <-> Target Protein | < 1 µM | Strong binding is required. |
| PROTAC <-> CRBN Complex | < 5 µM | Thalidomide-based binding is typically in this range. |
Step 3: Assessing Ternary Complex Formation
Binding to both proteins is not enough; the PROTAC must bring them together into a stable and productive ternary complex.[2][16]
Question: I've confirmed my PROTAC binds to both the target and CRBN, but it still doesn't work. What's the next step?
Answer: The critical next step is to determine if a ternary complex is forming within the cell. This is a common point of failure. The linker's length and chemical structure are crucial for stabilizing this complex.[3][9]
-
Recommended Experiment: NanoBRET Ternary Complex Assay This live-cell assay is ideal for measuring PROTAC-induced proximity between the target protein and CRBN.[16][17][18] A positive signal confirms that the PROTAC can form the ternary complex in a cellular environment. The assay can reveal the characteristic bell-shaped curve if a "hook effect" is present.[16]
Diagram: NanoBRET Ternary Complex Assay Workflow
Figure 3: Workflow for a NanoBRET Ternary Complex Assay.
Table 3: Example Ternary Complex Cooperativity Data
| PROTAC | Ternary Complex Formation (NanoBRET Signal) | Cooperativity (α) | Interpretation |
| Working PROTAC | Strong, bell-shaped curve | > 5 | Positive cooperativity; the binding of one protein enhances the binding of the other, stabilizing the complex. |
| Non-Working PROTAC | Weak or no signal | < 1 | Negative cooperativity or no complex formation; the linker may be causing steric hindrance. |
| Cooperativity (α) is a measure of how the binding of the first protein influences the binding of the second. It can be determined from biophysical assays like SPR or ITC. |
Step 4: Confirming Ubiquitination
A stable ternary complex must have the correct geometry to allow the E3 ligase to transfer ubiquitin to the target protein.
Question: My NanoBRET assay shows a strong signal, but I still see no degradation. Why?
Answer: This indicates that a ternary complex is forming, but it is non-productive. The next step is to directly measure if your target protein is being ubiquitinated in response to PROTAC treatment.
-
Recommended Experiment: In-Cell Ubiquitination Assay (Co-IP) This assay involves immunoprecipitating the target protein and then performing a Western blot to detect poly-ubiquitin chains. An increase in high-molecular-weight smears for your target protein upon PROTAC treatment confirms ubiquitination.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 16 hours).[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.[12][19] Quantify band intensities to determine the percentage of degradation relative to the vehicle control.
Protocol 2: In Vitro Ubiquitination Assay
This biochemical assay directly measures the PROTAC's ability to induce target ubiquitination in a reconstituted system.[19]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following purified components in ubiquitination buffer:
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot, probing for the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be visible in the PROTAC-treated sample.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. chempep.com [chempep.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. marinbio.com [marinbio.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [promega.kr]
- 17. selvita.com [selvita.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Thalidomide-Based vs. VHL-Based PROTAC Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase and the linker connecting it to the POI ligand are critical determinants of a PROTAC's efficacy, selectivity, and overall pharmacological profile. This guide provides a detailed comparison between two of the most widely utilized E3 ligase recruiters: thalidomide-based linkers that engage the Cereblon (CRBN) E3 ligase complex, exemplified by "Thalidomide-NH-amido-PEG2-C2-NH2," and linkers that recruit the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: A Tale of Two E3 Ligases
Both CRBN and VHL are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes. CRBN is the substrate receptor of the CRL4CRBN complex, while VHL is the substrate receptor for the CRL2VHL complex. PROTACs containing a thalidomide (B1683933) or pomalidomide (B1683931) derivative bind to CRBN, while those with a hydroxyproline-containing ligand bind to VHL. This binding event brings the respective CRL complex into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target, marking it for degradation.
Caption: General mechanism of PROTACs utilizing either CRBN or VHL E3 ligases.
Performance Comparison: CRBN vs. VHL
The choice between a CRBN or VHL-based PROTAC can significantly impact degradation efficiency, selectivity, and pharmacokinetic properties. While the optimal choice is often target-dependent, some general trends have been observed in the literature.
Quantitative Performance Data
The following table summarizes key performance metrics for representative CRBN and VHL-based PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4).
| Parameter | CRBN-based PROTAC (dBET1) | VHL-based PROTAC (MZ1) | Reference |
| Binding Affinity (E3 Ligase) | KD = 1.8 µM (to CRBN) | KD = 186 nM (to VHL) | |
| Ternary Complex Formation | Cooperative formation | Cooperative formation | |
| Degradation Potency (DC50) | ~1.8 nM (in RS4;11 cells) | ~13 nM (in HeLa cells) | |
| Maximal Degradation (Dmax) | >98% | >95% | |
| Selectivity | Degrades BRD2, BRD3, and BRD4 | Preferentially degrades BRD4 over BRD2/3 | |
| Hook Effect | Pronounced hook effect observed | Less pronounced hook effect |
Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.
Key Differences and Considerations
-
Expression Levels: The expression levels of CRBN and VHL can vary across different cell types and tissues. This can influence the efficacy of the respective PROTACs. It is crucial to select an E3 ligase that is abundantly expressed in the target cells.
-
"Hook Effect": The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex. VHL-based PROTACs have often been reported to exhibit a less pronounced hook effect compared to their CRBN-based counterparts.
-
Selectivity: The linker composition and length, as well as the choice of E3 ligase, can influence the selectivity of a PROTAC. In the case of the BET family of proteins, the VHL-based PROTAC MZ1 demonstrated greater selectivity for BRD4 over BRD2 and BRD3, whereas the CRBN-based dBET1 degraded all three with similar potency.
-
Chemical Matter and Developability: The ligands for VHL are peptide-based and can present challenges in terms of cell permeability and oral bioavailability. In contrast, thalidomide and its analogs are small molecules with known favorable drug-like properties. The "this compound" linker provides a readily available and well-characterized chemical handle for synthesizing CRBN-based PROTACs.
Experimental Protocols
Ternary Complex Formation Assay (e.g., by Isothermal Titration Calorimetry - ITC)
-
Protein Preparation: Purify the POI, the E3 ligase complex (or the substrate receptor domain, e.g., VCB complex for VHL, DDB1-CRBN for CRBN), and the PROTAC.
-
ITC Setup: Load the POI and the E3 ligase complex into the ITC cell at a known concentration. Load the PROTAC into the injection syringe at a higher concentration.
-
Titration: Inject small aliquots of the PROTAC into the cell while measuring the heat change associated with binding.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-based PROTACs are powerful tools for targeted protein degradation. The choice between them is not always straightforward and depends on a multitude of factors including the specific protein target, the cellular context, and the desired pharmacological properties. While CRBN-based PROTACs often leverage more drug-like E3 ligase ligands, VHL-based degraders may offer advantages in terms of selectivity and a less pronounced hook effect for certain targets. A thorough evaluation of both systems is often necessary to identify the optimal PROTAC for a given application. The "this compound" linker represents a well-validated and accessible starting point for the development of potent and effective CRBN-based PROTACs.
A Comparative Guide to the Validation of Cereblon Engagement with "Thalidomide-NH-amido-PEG2-C2-NH2"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Thalidomide-NH-amido-PEG2-C2-NH2" with other well-characterized cereblon (CRBN) ligands. Due to the limited availability of direct experimental data for "this compound," this comparison is based on the established binding affinities of its parent molecule, thalidomide (B1683933), and related immunomodulatory drugs (IMiDs). The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this region of the molecule extends out of the primary binding pocket. Therefore, the binding affinity of "this compound" is expected to be comparable to that of thalidomide.
Quantitative Data Summary
The following table summarizes the binding affinities of established cereblon ligands, which can be used as a reference for the expected performance of "this compound."
| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM (Kd) | [1] |
| Thalidomide | Surface Plasmon Resonance (SPR) | ~0.16 µM (Kd) | [1] |
| (S)-thalidomide | Biochemical Assays | ~10-fold stronger binding than (R)-enantiomer | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM (Kd) | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM (Kd) | [1] |
| BODIPY FL Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.6 nM (Kd) |
Signaling Pathway and Mechanism of Action
Cereblon is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of ligands like thalidomide and its derivatives to cereblon modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is the foundation of action for IMiDs and is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where "this compound" serves as an E3 ligase-recruiting moiety.
References
A Comparative Guide to Biophysical Assays for PROTACs Featuring a Thalidomide-NH-amido-PEG2-C2-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical assays for the characterization of Proteolysis Targeting Chimeras (PROTACs). The focus is on PROTACs that utilize a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase, connected to a target protein ligand via a flexible "Thalidomide-NH-amido-PEG2-C2-NH2" linker. The formation of a stable and productive ternary complex, consisting of the target protein (Protein of Interest or POI), the PROTAC, and the E3 ligase, is a critical determinant of a PROTAC's efficacy. Therefore, robust biophysical characterization is essential for the rational design and optimization of these novel therapeutic agents.
This guide will delve into the principles, experimental protocols, and comparative data for the most informative biophysical assays used to elucidate the binding affinities, kinetics, and thermodynamics of ternary complex formation.
Quantitative Data Comparison of Biophysical Assays
The selection of a biophysical assay depends on the specific parameters to be measured, throughput requirements, and sample consumption tolerance. The following table summarizes key quantitative parameters obtained from various assays for thalidomide-based PROTACs.
| Assay | Parameter Measured | Typical Values for Thalidomide-based PROTACs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | KD (binary & ternary), kon, koff, Cooperativity (α) | KD (binary): 10 nM - 10 µM KD (ternary): 1 nM - 1 µM kon: 104 - 106 M-1s-1 koff: 10-4 - 10-2 s-1 α: 0.1 - 100 | Real-time kinetics, label-free, high sensitivity, allows for cooperativity calculation.[1][2] | Can be complex to set up, requires specialized equipment, potential for protein immobilization artifacts. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | KD (binary): 100 nM - 50 µM KD (ternary): 10 nM - 5 µM ΔH: -20 to 10 kcal/mol α: 0.5 - 50 | Gold standard for thermodynamics, label-free, solution-based.[3] | Low throughput, requires large amounts of protein, may not be suitable for very weak or very tight binders. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ternary complex formation (relative quantification), IC50 | Bell-shaped curve with optimal signal at specific PROTAC concentrations.[4][5] | Homogeneous assay, high throughput, sensitive.[4] | Requires labeling of proteins, potential for fluorescent artifacts, provides relative not absolute binding data.[4] |
| Biolayer Interferometry (BLI) | KD (binary & ternary), kon, koff | Similar to SPR | Real-time kinetics, label-free, higher throughput than SPR, dip-and-read format. | Lower sensitivity than SPR, may not be suitable for small molecule binding. |
| Fluorescence Polarization (FP) | KD (binary), Ternary complex formation (competitive) | KD (binary): 50 nM - 20 µM | Homogeneous assay, high throughput, relatively low cost. | Requires fluorescently labeled probe, can be prone to interference from fluorescent compounds. |
Experimental Protocols
Detailed methodologies for the key biophysical assays are provided below. These protocols are generalized for a thalidomide-based PROTAC and should be optimized for the specific protein of interest and experimental setup.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of the binary and ternary complexes, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Recombinant purified CRBN-DDB1 complex (biotinylated for SA chip)
-
Recombinant purified Protein of Interest (POI)
-
PROTAC with "this compound" linker
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Protocol:
-
Immobilization of CRBN-DDB1:
-
Activate the sensor chip surface (e.g., with EDC/NHS for a CM5 chip).
-
Inject the CRBN-DDB1 complex over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate the remaining active groups with ethanolamine.
-
For an SA chip, inject the biotinylated CRBN-DDB1 complex.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN-DDB1 surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface if necessary.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Complex Analysis:
-
Prepare a dilution series of the PROTAC in running buffer containing a constant, saturating concentration of the POI.
-
Inject the PROTAC/POI mixtures over the immobilized CRBN-DDB1 surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the data to determine the ternary kon, koff, and KD.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (POI binding to PROTAC) to the ternary KD (POI binding to the PROTAC-CRBN complex). An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and binding affinity (KD) of the binary and ternary complexes, and to calculate cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified CRBN-DDB1 complex
-
Recombinant purified POI
-
PROTAC with "this compound" linker
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
-
Binary Titration (PROTAC into CRBN-DDB1):
-
Load the CRBN-DDB1 solution into the sample cell.
-
Load the PROTAC solution into the injection syringe at a concentration 10-15 times that of the protein in the cell.
-
Perform a series of injections and record the heat changes.
-
Integrate the peaks and fit the data to a suitable binding model to obtain KD, ΔH, and n (stoichiometry).
-
-
Ternary Titration:
-
Load the CRBN-DDB1 solution pre-saturated with the PROTAC into the sample cell.
-
Load the POI solution into the injection syringe.
-
Perform the titration and analyze the data to determine the ternary binding parameters.
-
-
Cooperativity Assessment:
-
Compare the binding affinity of the POI to the PROTAC in the absence and presence of the CRBN-DDB1 complex to determine cooperativity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To qualitatively or semi-quantitatively measure the formation of the ternary complex in a high-throughput format.[4]
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Labeled CRBN-DDB1 complex (e.g., with a donor fluorophore like Terbium cryptate)
-
Labeled POI (e.g., with an acceptor fluorophore like d2)
-
PROTAC with "this compound" linker
-
Assay buffer
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the labeled CRBN-DDB1, labeled POI, and a serial dilution of the PROTAC in assay buffer.
-
-
Assay Plate Setup:
-
Add the labeled POI and labeled CRBN-DDB1 to all wells of the microplate.
-
Add the PROTAC dilutions to the appropriate wells. Include controls with no PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation. The decrease in signal at higher concentrations is known as the "hook effect".[6]
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labonline.com.au [labonline.com.au]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Analysis of PROTAC Efficiency
Researchers, scientists, and drug development professionals are increasingly focusing on the linker component of Proteolysis Targeting Chimeras (PROTACs) as a critical determinant of their efficacy. These bifunctional molecules, which co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins, are comprised of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Far from being a passive spacer, the linker's length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[1][2]
This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]
The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance.
Alkyl Linkers
Alkyl chains are synthetically accessible and allow for systematic variation in length.[2][3] However, their hydrophobicity can impact solubility.[2][4]
| PROTAC Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | - | [4] |
| TBK1 | 12-29 | Submicromolar | >90% (optimal at 21 atoms) | [4] |
| BRD4 | Varied | Varied | Varied | [5] |
| ERα | 12 | Effective | - | [6] |
| ERα | 16 | Superior efficacy | - | [6] |
Polyethylene Glycol (PEG) Linkers
PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule.[1][7] Approximately 54% of reported PROTACs utilize PEG linkers.[1]
| PROTAC Target | Linker Composition | Degradation Efficacy | Reference |
| Generic | 3 PEG units vs. nine-atom alkyl chain | Weak degradation with PEG | [3] |
| Generic | PEG | Effective | [1] |
| Generic | PEG | More Potent | [1] |
Rigid Linkers
Rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or aromatic rings, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1][]
| PROTAC Target | Linker Type | Degradation Efficacy | Reference |
| Generic | Rigid (Disubstituted) | - | [1] |
Visualizing PROTAC Mechanisms and Workflows
Understanding the underlying processes is crucial for rational PROTAC design. The following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating linker efficiency.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[5]
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[2][9]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][5]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).[1]
-
Include a vehicle control (e.g., DMSO).[1]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]
4. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[1]
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1]
-
Calculate DC50 and Dmax values from the dose-response curves.[1]
Cell Viability Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
2. PROTAC Treatment:
-
Treat cells with a range of PROTAC concentrations for the desired duration.
3. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
4. Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[1]
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
Ternary Complex Formation Assays
While Western blotting confirms protein degradation, biophysical assays are crucial to understanding the formation of the ternary complex, which is a prerequisite for degradation.[10][11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[10] An increase in the TR-FRET ratio indicates the formation of the ternary complex.[10]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding of the PROTAC to the target protein and E3 ligase, providing thermodynamic parameters of ternary complex formation.[2][11]
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[2][5] The choice of linker—be it a flexible alkyl or PEG chain, or a more rigid structure—can significantly impact a PROTAC's physicochemical properties, cell permeability, and ability to induce a productive ternary complex.[2][] While general principles are emerging, the optimal linker length and composition often remain an empirically determined parameter for each new target and E3 ligase pair.[9] A systematic evaluation of linker candidates using a combination of cellular and biophysical assays, as outlined in this guide, is essential for understanding the structure-activity relationships that govern PROTAC efficiency and for accelerating the development of novel therapeutics.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
The Impact of PEG Linkation on Ternary Complex Stability in PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component influencing the efficacy of these heterobifunctional molecules is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of how the polyethylene (B3416737) glycol (PEG) linker, specifically in the context of a thalidomide-based Cereblon (CRBN) E3 ligase recruiting PROTAC, affects the stability of the ternary complex and, consequently, the degradation of the target protein. While direct experimental data for "Thalidomide-NH-amido-PEG2-C2-NH2" is not publicly available, we can infer its potential performance by examining systematic studies on similar PROTACs with varying PEG linker lengths.
The Linker's Role in Ternary Complex Formation
The linker in a PROTAC is not a passive spacer; it plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent proteasomal degradation.[3][4] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced degradation.[5] Conversely, a suboptimal linker can lead to steric hindrance, reduced ternary complex stability, and diminished degradation efficacy.[4]
Quantitative Comparison of PEG Linker Length on BRD4 Degradation
To illustrate the impact of PEG linker length on PROTAC efficacy, we present data from a study that systematically evaluated a series of thalidomide-based PROTACs targeting the BRD4 protein for degradation by the CRBN E3 ligase. The key metrics for comparison are the half-maximal degradation concentration (DC50), which indicates the potency of the PROTAC, and the maximum degradation (Dmax), which reflects the efficacy.
| PROTAC Linker Composition | Number of PEG Units | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| No PEG linker | 0 | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective, suggesting that in some cases, minimal distance is optimal for ternary complex formation.[1][4] |
| PEG1 Linker | 1 | BRD4 | H661 | > 5 | ~50 | The introduction of a single PEG unit significantly decreased degradation potency, indicating that this short extension may lead to a less favorable ternary complex conformation.[1][4] |
| PEG2 Linker (Inferred) | 2 | BRD4 | H661 | > 5 | ~60 | Similar to the PEG1 linker, a PEG2 linker also resulted in poor degradation, suggesting that intermediate linker lengths can be suboptimal for this particular target and E3 ligase pair.[1][4] |
| PEG4 Linker | 4 | BRD4 | H661 | < 0.5 | > 90 | A significant recovery in degradation potency was observed, indicating that this longer linker allows for a more stable and productive ternary complex.[1][4] |
| PEG5 Linker | 5 | BRD4 | H661 | < 0.5 | > 90 | Similar to the PEG4 linker, this length also demonstrated high efficacy, suggesting a "sweet spot" for linker length in this range.[1][4] |
Note: The data presented is synthesized from published research on BRD4-targeting, thalidomide-based PROTACs.[1][4] The performance of a PROTAC with a "this compound" linker is inferred from the trend observed with a PEG2 linker. The specific chemical nature of the "amido" and "C2-NH2" moieties could further influence the physicochemical properties and conformational flexibility of the linker, potentially altering its performance.
Experimental Protocols
To evaluate the efficacy of PROTACs and the stability of the ternary complexes they form, a combination of cellular and biophysical assays are employed.
Cellular Degradation Assay (Western Blot)
This assay is a cornerstone for quantifying the degradation of the target protein within a cellular context.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., H661 for BRD4) to an appropriate confluency.
-
Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified duration (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them to release the cellular proteins.
-
Determine the total protein concentration in each lysate to ensure equal loading for the subsequent steps.
3. SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Biophysical Assays for Ternary Complex Characterization
These assays provide quantitative data on the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon and koff) and affinity (KD) of binary (PROTAC-protein) and ternary complexes in real-time.
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS), providing insights into the driving forces of complex formation.
-
Fluorescence-based Assays (e.g., FRET, FP): These techniques can be used in a high-throughput format to measure the formation of the ternary complex by detecting changes in fluorescence signals upon binding.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
Assessing the Specificity of PROTACs Utilizing Thalidomide-Based Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] A key architectural component of these bifunctional molecules is the linker, which connects a target-binding warhead to an E3 ligase-recruiting moiety. This guide provides a comprehensive framework for assessing the specificity of PROTACs that employ thalidomide-based linkers, such as "Thalidomide-NH-amido-PEG2-C2-NH2," a synthetic E3 ligase ligand-linker conjugate.[2][3][4][5][6] While specific experimental data for this exact linker is not extensively available in public literature, this guide will draw upon established principles and comparative data from structurally related PROTACs to provide a robust assessment methodology.
The specificity of a PROTAC is a critical determinant of its therapeutic index, as off-target degradation can lead to unforeseen toxicity.[7][8] For thalidomide-based PROTACs, which hijack the Cereblon (CRBN) E3 ligase, specificity is a multifaceted issue.[9][10] It is influenced not only by the selectivity of the warhead for the protein of interest (POI) but also by the linker's properties and the inherent biology of the CRBN E3 ligase, which is known to degrade endogenous "neosubstrates" like IKZF1 and GSPT1.[9][]
Comparative Performance of Linker Architectures
The linker is not a passive spacer; its length, composition, and rigidity actively modulate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient and specific protein degradation.[1][12][13] Different linker classes, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer distinct physicochemical properties that can be leveraged to optimize a PROTAC's performance.[][15][16]
| Linker Type | Representative PROTAC Target(s) | Key Performance Characteristics | Advantages | Disadvantages |
| PEG Linkers | BRD4, BTK, ERα | Can yield low nanomolar DC50 values. Optimal length is target-dependent; longer linkers can improve Dmax.[12][13][17] | Enhances aqueous solubility and cell permeability.[1][13][] Provides flexibility for optimal ternary complex formation.[13][17] | May have reduced metabolic stability.[15] Excessively long linkers can decrease potency due to entropic penalties.[17] |
| Alkyl Chains | BRD4, CRBN | Can also achieve potent, low nanomolar degradation.[12][16] | Can increase cell permeability due to hydrophobicity.[12] Offers a more rigid connection compared to long PEG chains. | Excessive hydrophobicity can lead to poor solubility and off-target effects.[12] May sterically hinder ternary complex formation if not geometrically optimal. |
| Rigid Linkers (e.g., containing piperazine, alkynes, aromatic rings) | Various | Can improve selectivity and potency by pre-organizing the PROTAC into a favorable conformation.[13][15] | May enhance metabolic stability and ternary complex stability.[15] | Less conformational flexibility can be detrimental if the geometry is not ideal.[12] |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Visualizing PROTAC-Mediated Degradation and Assessment
To understand the specificity of a PROTAC, it is crucial to visualize both its mechanism of action and the workflows used to evaluate its on- and off-target effects.
Caption: PROTACs form a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: A typical mass spectrometry-based workflow to assess PROTAC specificity across the proteome.
Experimental Protocols for Specificity Assessment
A multi-pronged experimental approach is essential to rigorously evaluate the specificity of a thalidomide-based PROTAC.[7][9]
1. Global Proteomics for Off-Target Identification
This unbiased method provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and potential off-target degradation events.[8][10][18]
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include vehicle (e.g., DMSO) and negative controls (e.g., an inactive epimer).[19]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration (e.g., BCA assay), then reduce, alkylate, and digest the proteins into peptides using trypsin.[19]
-
Isobaric Labeling: Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[7]
-
LC-MS/MS Analysis: Analyze the labeled peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][19]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify thousands of proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls.[19] These are potential off-targets.
-
2. Target Validation by Western Blot
Western blotting is a fundamental technique used to confirm the degradation of the intended target and to validate potential off-targets identified by proteomics.[7][20]
-
Methodology:
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described for proteomics.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.[20]
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a validated primary antibody specific for the protein of interest (or a potential off-target) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[20]
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that the PROTAC engages with both its intended target and potential off-targets within intact cells.[7][21] Ligand binding stabilizes a protein, increasing its melting temperature.
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analysis: Analyze the amount of soluble protein remaining at each temperature using Western blotting or other protein quantification methods. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.[7]
-
The specificity of PROTACs utilizing "this compound" or related thalidomide-based linkers is a critical parameter that demands rigorous, multi-faceted investigation. While the thalidomide (B1683933) moiety is effective at hijacking the CRBN E3 ligase, its propensity to degrade endogenous neosubstrates necessitates a comprehensive assessment of off-target effects.[9][] The linker itself is a key determinant of specificity, with PEG and alkyl linkers offering different advantages in modulating ternary complex formation and physicochemical properties.[12][13][] By employing a systematic approach that combines unbiased global proteomics with targeted validation techniques like Western blotting and target engagement assays, researchers can build a comprehensive specificity profile, ensuring the development of safe and effective targeted protein degraders.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. thalidomide peg2 c2 nh2 — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sapient.bio [sapient.bio]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Thalidomide-NH-amido-PEG2-C2-NH2
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This guide provides a comparative analysis of PROTACs incorporating the "Thalidomide-NH-amido-PEG2-C2-NH2" linker component, which utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, against other PROTACs with varying linker structures.
The linker is not merely a spacer but plays a critical role in dictating a PROTAC's biological activity. Its length, composition, and rigidity influence key parameters such as cell permeability, solubility, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This guide will delve into the performance of PROTACs with a focus on the impact of the linker, supported by experimental data from various studies.
Comparative Performance in Different Cell Lines
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs targeting different proteins in several cancer cell lines, highlighting the influence of the linker structure. While specific data for a complete PROTAC synthesized with "this compound" is not available in the public domain, we present data for PROTACs with highly analogous 2-unit PEG linkers to provide a representative comparison.
Table 1: Performance of BRD4-Targeting PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 (PEG2 analog) | Thalidomide | PEG (2 units) | BRD4 | H661 | >5000 | ~60 |
| PROTAC 2 (Alkyl C3) | Thalidomide | Alkyl (3 carbons) | BRD4 | H661 | <500 | >90 |
| dBET1 | Thalidomide | PEG (variable) | BRD4 | MV-4-11 | <1 | >95 |
| MZ1 | VHL | PEG (variable) | BRD4 | HCT116 | ~4.2 | >90 |
Note: Data for PROTAC 1 and 2 are synthesized from general findings on the impact of short PEG and alkyl linkers on BRD4 degradation[1]. Data for dBET1 and MZ1 are from specific studies and are provided for comparison of highly potent degraders[2][3].
Table 2: Performance of BTK-Targeting PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MT802 (PEG linker) | Thalidomide | PEG | BTK | Mino | <10 | >90 |
| RC-3 (cyanoacrylamide) | Thalidomide | Cyanoacrylamide | BTK | Mino | ~20 | >90 |
| NC-1 (non-covalent) | Thalidomide | Non-covalent | BTK | Mino | 2.2 | 97 |
Note: Data is compiled from studies on BTK-targeting PROTACs, showcasing the performance of different linker strategies[4][5][6].
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF7, Jurkat) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After overnight adherence, treat the cells with a serial dilution of the PROTAC for a period relevant to the biological function of the target protein (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thalidomide-Based E3 Ligase Linkers: A Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is essential for achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase ligand. The choice of a thalidomide-based moiety to recruit the Cereblon (CRBN) E3 ligase is a common and effective strategy. However, the composition and length of the linker that tethers the thalidomide (B1683933) ligand are paramount, profoundly influencing the efficacy, selectivity, and physicochemical properties of the resulting degrader.[1][2]
This guide provides a comprehensive head-to-head comparison of different linker types used in thalidomide-based PROTACs. By summarizing key experimental data and providing detailed methodologies, this document aims to inform the rational design of next-generation degraders.
The Critical Role of the Linker
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimally designed linker facilitates the formation of a stable and catalytically competent ternary complex, which is a prerequisite for the efficient transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.[2][3] Key characteristics influenced by the linker include:
-
Ternary Complex Stability: The linker's length and flexibility must orient the target protein and E3 ligase in a productive conformation.[4][5] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex with excessive flexibility.[5]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Physicochemical Properties: Linker composition significantly affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[1] For example, polyethylene (B3416737) glycol (PEG) linkers are often used to improve aqueous solubility.[1][4]
Quantitative Comparison of Linker Performance
Direct, head-to-head comparative data for a single target protein across a wide array of linkers is not always available in a single study. The following tables summarize representative data from various studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency.
Table 1: Impact of Linker Length and Type on BRD4 Degradation
| PROTAC Name | Linker Type & Length | DC50 | Dmax | Cell Line |
| ARV-825 | Piperidine-based | < 1 nM | > 95% | Jurkat |
| dBET1 | PEG-based | ~150 nM (to CRBN) | Not Reported | Not Reported |
| Representative PROTAC | Short Alkyl Chain | Potent Degradation | High | Various |
| Representative PROTAC | Longer PEG Chain (≥ 4 units) | More Potent Degradation | Improved | Various |
Note: Data is collated from multiple sources. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Direct comparison should be made with caution as experimental conditions (e.g., cell lines, treatment times) may vary between studies.[2][6][7]
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax |
| Compound 1 | 12 | > 1000 | < 20% |
| Compound 2 | 15 | ~100 | ~80% |
| Compound 3 | 17 | ~50 | > 90% |
| Compound 4 | 20 | > 500 | ~40% |
Note: This table illustrates a common trend where a clear "sweet spot" for linker length emerges for a specific target. Data is representative of findings in the literature.[5][8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Workflow for Western Blot-based protein degradation analysis.
Caption: Influence of linker properties on PROTAC performance.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[9][10]
-
Cell Culture and Treatment: a. Plate cells (e.g., HeLa, Jurkat) at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer. b. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[11] f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11] h. Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a bead-based immunoassay to quantify the formation of the Target-PROTAC-E3 Ligase ternary complex.[6][13]
-
Reagents and Materials:
-
Tagged target protein (e.g., GST-tagged BRD4)
-
Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)
-
AlphaLISA acceptor beads (e.g., anti-GST coated)
-
AlphaLISA donor beads (e.g., streptavidin-coated, for use with a biotinylated anti-tag antibody)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
-
Assay Procedure: a. Prepare serial dilutions of the PROTAC in the assay buffer. b. In a 384-well plate, add the tagged target protein, the tagged CRBN complex, and the PROTAC dilutions. Final concentrations of proteins should be optimized (e.g., 1-10 nM).[14] c. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.[6] d. Add the AlphaLISA acceptor beads and incubate in the dark. e. Add the AlphaLISA donor beads and incubate again in the dark. f. Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: a. The AlphaLISA signal is proportional to the amount of ternary complex formed. b. Plot the signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where at high concentrations, the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) dominates, leading to a decrease in signal.[4][15] The peak of the curve represents the optimal concentration for ternary complex formation.[9]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]
-
Reagents and Materials:
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRBN/DDB1 complex (E3 ligase)
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
-
Assay Procedure: a. Set up reactions in microcentrifuge tubes containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein. b. Add the PROTAC at various concentrations (include a no-PROTAC control). c. Initiate the reaction by adding the E1 enzyme or ATP and incubate at 37°C for a specified time (e.g., 60-120 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection and Analysis: a. Analyze the reaction products by Western blot, using a primary antibody against the target protein. b. Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein, representing polyubiquitination.[3] The intensity of this laddering is dependent on the PROTAC concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-NH-amido-PEG2-C2-NH2
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of Thalidomide-NH-amido-PEG2-C2-NH2, a molecule often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Given the thalidomide (B1683933) moiety, this compound and its derivatives are classified as highly potent and potentially teratogenic, necessitating stringent handling and disposal protocols.[1] Adherence to these procedures is essential to mitigate health risks and ensure regulatory compliance.
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are recognized as hazardous materials primarily due to their teratogenic potential, meaning they can cause severe birth defects.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[2] Do not dispose of this material down the drain or in general waste streams.[2][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) protocol is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed safely if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of solutions containing the compound.[1][4] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A respirator may be required if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound.[3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of waste segregation, collection, and packaging.
1. Waste Segregation at the Source:
All waste streams must be segregated at the point of generation to prevent cross-contamination and ensure proper disposal.[5] Do not mix waste containing this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, such as contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated liquid hazardous waste container.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[1]
2. Waste Collection and Container Management:
-
Designated Containers: Use dedicated, sealable, and clearly labeled hazardous waste containers.[1][5] The containers must be made of a material compatible with the waste.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[1][4] Do not use abbreviations or chemical formulas on the primary label.[4]
-
Container Integrity: Ensure containers are leak-proof and have a secure screw-on cap.[4] Keep containers closed except when adding waste.[4]
3. Storage:
Store sealed waste containers in a designated and secure satellite accumulation area.[4][5] This area should be away from incompatible materials.
4. Final Disposal:
The recommended method for the final disposal of thalidomide and its derivatives is high-temperature incineration by a licensed professional waste disposal service.[3][5] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[2]
-
Wear Full PPE: Before addressing the spill, don the full required personal protective equipment.[2]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or diatomite to contain the spill.[2][5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2] A damp cloth can be placed over a powder spill to minimize airborne particles.[3]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled container for hazardous waste.[4][5]
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent, such as 70% ethanol (B145695) or isopropanol, followed by a cleaning agent.[1] All cleaning materials should also be disposed of as hazardous waste.
Experimental Workflow: Disposal
Caption: Disposal Workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Thalidomide-NH-amido-PEG2-C2-NH2
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities is of paramount importance. This guide provides essential safety and logistical information for the use of Thalidomide-NH-amido-PEG2-C2-NH2, a compound that, based on its nomenclature, should be handled as a potent thalidomide (B1683933) analog and potential Proteolysis Targeting Chimera (PROTAC). Given the known reproductive toxicity of thalidomide and the potent nature of PROTACs, stringent adherence to safety protocols is mandatory to protect laboratory personnel and the environment.[1]
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and detailed disposal plans. The guidance provided is based on best practices for managing potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds. A multi-layered approach is recommended to minimize risk.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | PAPR is recommended for operations with a high risk of aerosol generation.[2][3] For lower-risk activities, a half or full-facepiece respirator with P100/FFP3 particulate filters should be used after a proper fit test.[2] | Prevents inhalation of the compound, especially when handling the solid form.[4] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[2] | Prevents skin contact and absorption.[4] |
| Body Protection | Disposable Coveralls or a Dedicated Lab Coat | Coveralls made from materials like Tyvek® provide extensive protection against chemical splashes and dust.[2][5] A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing.[2] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[6] | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[2] | Protects eyes from splashes or aerosols of the compound.[4] |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting.[2][6] | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.
1. Preparation and Pre-Handling:
-
Training: All personnel must be trained on the specific hazards of thalidomide analogs and potent compounds. This training should be documented.[7]
-
Designated Area: All handling of the solid compound must be performed in a designated area, such as a chemical fume hood, a ventilated enclosure, or a glove box.[4]
-
Emergency Preparedness: Ensure an appropriate chemical spill kit is readily available. All personnel should be familiar with its location and use.
2. Handling the Compound:
-
Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, don all required PPE in the correct order.
-
Weighing and Aliquoting: When weighing the solid compound, do so within a containment device (e.g., ventilated balance enclosure) to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[2]
-
General Practices: Do not eat, drink, or smoke when using this product.[4] Avoid contact with skin and eyes.[7]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[2]
Disposal Plan
The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) program.[8]
1. Waste Segregation and Collection:
-
Dedicated Waste Streams: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Container Selection: Collect all solid waste (e.g., contaminated gloves, wipes, vials) and liquid waste in sturdy, leak-proof, and chemically compatible containers.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
2. Storage and Documentation:
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Record Keeping: Maintain an accurate log of the waste generated, including the quantity and date.[1]
3. Final Disposal:
-
EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Prohibited Disposal: Never dispose of this chemical down the sink or in the regular trash.[8]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
PPE: Don full personal protective equipment before attempting to clean the spill.[4]
-
Contain: Use an absorbent, inert material (e.g., sand, diatomite) to contain the spill.[1][4]
-
Clean: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4] For liquid spills, absorb the material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning agent.[1] All materials used for cleanup must be disposed of as hazardous waste.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. benchchem.com [benchchem.com]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. research.uga.edu [research.uga.edu]
- 8. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
